Comprehensive Technical Guide: Chemical Structure and Physicochemical Properties of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Methodological Guide Executive Summary In the landscape of pharmaceutical quality control and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper / Methodological Guide
Executive Summary
In the landscape of pharmaceutical quality control and drug development, the identification and quantification of mutagenic impurities are paramount. N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS: 5438-82-4) is a highly polar, nitrogen-rich nitrosamine compound frequently encountered as an impurity or reference standard in pharmaceutical synthesis [1]. Structurally, it is the N-nitroso derivative of iminodiacetic acid dihydrazide.
Due to the presence of the N-nitrosamine pharmacophore—a cohort of concern for genotoxicity—rigorous analytical control is required. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing field-proven insights into its structural behavior, stability, and the causality behind the specialized analytical workflows required for its trace-level quantification.
Structural Elucidation & Chemical Identity
The molecular architecture of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide is defined by two distinct functional domains:
The Central Nitrosamine Core (
>N−N=O
): The electron-withdrawing nature of the nitroso group delocalizes the lone pair on the central amine nitrogen. This partial double-bond character restricts rotation around the N-N bond, leading to distinct E and Z conformational isomers observable in NMR spectroscopy.
The Bis-Acetohydrazide Arms (
−CH2−CO−NH−NH2
): These terminal hydrazide groups impart extreme polarity and hydrogen-bonding capacity to the molecule. They also serve as reactive nucleophilic centers, making the molecule susceptible to condensation with aldehydes or ketones.
Physicochemical Data Summary
To facilitate rapid reference for formulation and analytical scientists, the core physicochemical properties are summarized below [1, 2, 3]:
Property
Value / Description
IUPAC Name
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
CAS Registry Number
5438-82-4
PubChem CID
225504
Molecular Formula
C₄H₁₀N₆O₃
Molecular Weight
190.16 g/mol
SMILES String
O=NN(CC(=O)NN)CC(=O)NN
Physical State
Solid (Powder)
Solubility Profile
Highly soluble in water, DMSO, and methanol; insoluble in non-polar solvents (e.g., hexane, heptane).
Storage Requirements
2–8 °C, protected from light (to prevent UV-induced N-NO bond cleavage).
Mechanisms of Formation and Degradation
Understanding the formation of this compound is critical for root-cause analysis in drug manufacturing. The compound is synthesized via the electrophilic nitrosation of the secondary amine in iminodiacetic acid dihydrazide.
When exposed to nitrosating agents (such as sodium nitrite in acidic conditions, or ambient
NOx
gases), the secondary amine undergoes rapid substitution.
Degradation Risks: The terminal hydrazide groups are prone to hydrolysis under strongly acidic or basic conditions, reverting to the corresponding carboxylic acids. Furthermore, the
N−NO
bond is photolabile; exposure to UV light induces homolytic cleavage, generating a secondary aminyl radical and nitric oxide (
NO∙
).
Standard reversed-phase liquid chromatography (RPLC) utilizing C18 columns is fundamentally ill-suited for this molecule. The dual hydrazide groups render the compound highly hydrophilic, resulting in poor retention (elution in the void volume) and severe matrix suppression in mass spectrometry.
The Expert Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The highly polar analyte partitions into a water-enriched layer on the stationary phase, ensuring robust retention and excellent peak shape.
Self-Validating Protocol Steps
To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures that any matrix effects or extraction losses are mathematically normalized.
Spike the sample matrix with 10 ng/mL of a ¹⁵N-labeled internal standard.
Add 3 volumes of cold Acetonitrile (ACN) to 1 volume of sample to precipitate proteins.
Causality: ACN not only crashes out matrix proteins but leaves the supernatant at ~75% organic—the exact starting condition required for HILIC injection, preventing peak broadening.
Centrifuge at 14,000 x g for 10 minutes and filter the supernatant (0.22 µm PTFE).
Step 2: Chromatographic Separation (HILIC)
Column: ZIC-HILIC (Zwitterionic) or equivalent polar column (100 x 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 90% B, ramp down to 40% B over 5 minutes.
Causality: The acidic pH ensures the hydrazide nitrogens remain protonated, maximizing interaction with the zwitterionic stationary phase.
Step 3: Mass Spectrometry Detection (ESI-MS/MS)
Operate the Triple Quadrupole MS in Electrospray Ionization Positive (ESI+) mode.
Causality: The primary aliphatic amines on the hydrazide groups are highly basic and readily accept protons
[M+H]+
, yielding a strong precursor ion at m/z 191.2.
System Suitability Test (SST): Before running the batch, inject an LOQ standard (e.g., 1 ng/mL). The system is only validated if the Signal-to-Noise (S/N) ratio is
≥
10 and the SIL-IS recovery is within 80-120%.
Figure 2: HILIC-MS/MS analytical workflow for polar nitrosamine trace quantification.
Conclusion
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide presents unique challenges due to the juxtaposition of a toxicologically concerning nitrosamine core with highly polar, reactive hydrazide appendages. By transitioning away from default RPLC methodologies and adopting HILIC-MS/MS frameworks, analytical scientists can achieve the requisite sensitivity and reproducibility required by modern regulatory guidelines. Proper handling, light protection, and matrix-matched internal standardization are non-negotiable elements for maintaining data integrity when working with this compound.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 225504: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide." PubChem,[Link]
An In-Depth Technical Guide to the In Silico Mutagenicity and Toxicity Prediction for a Novel Chemical Entity: A Case Study with CAS 5438-82-4
Abstract The early identification of potential toxicities, particularly mutagenicity, is a cornerstone of modern drug development and chemical safety assessment. Shifting regulatory landscapes and the ethical imperative...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The early identification of potential toxicities, particularly mutagenicity, is a cornerstone of modern drug development and chemical safety assessment. Shifting regulatory landscapes and the ethical imperative to reduce animal testing have accelerated the adoption of in silico (computational) toxicology models.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting a thorough in silico mutagenicity and toxicity assessment. Using the placeholder compound CAS 5438-82-4 as a case study, we will navigate the strategic selection of complementary predictive models, the execution of a robust analytical workflow, and the critical interpretation of computational data within a regulatory context. This document is intended for researchers, toxicologists, and drug development professionals seeking to integrate predictive toxicology into their safety assessment paradigms.
Introduction: The Paradigm Shift to Predictive Toxicology
Historically, toxicological assessment has been a resource-intensive process, heavily reliant on extensive and often late-stage animal testing. This paradigm is fraught with challenges, including high costs, long timelines, and ethical concerns.[1] Furthermore, interspecies differences can lead to poor concordance between animal and human toxicity outcomes, contributing to high attrition rates in drug development.[3] Cardiotoxicity and hepatotoxicity, for instance, are leading causes for drug failure or market withdrawal.[4][5]
In silico toxicology has emerged as a powerful set of tools to mitigate these challenges.[6] By predicting the potential adverse effects of a chemical based on its structure, these computational methods allow for the early de-risking of candidates, prioritization of resources, and a significant reduction in animal use, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).[1][7] Regulatory bodies, including the European Chemicals Agency (ECHA) and the U.S. Food and Drug Administration (FDA), increasingly accept and, in some cases, mandate the use of in silico data, particularly for the assessment of mutagenic impurities as outlined in the ICH M7 guideline.[2][8]
This guide will delineate a best-practice workflow for assessing a novel chemical entity, exemplified by the hypothetical compound CAS 5438-82-4 .
Foundational Methodologies in Predictive Toxicology
In silico models primarily fall into two categories, the combination of which forms the foundation of a robust regulatory submission.[2][9]
The fundamental principle of (Q)SAR is that the biological activity of a chemical is directly related to its molecular structure.[6] (Q)SAR models are mathematical constructs that correlate structural features (descriptors) with a specific toxicological endpoint.
Statistical-Based (Q)SAR: These models are developed by applying machine learning algorithms (e.g., Support Vector Machines, k-Nearest Neighbors, Artificial Neural Networks) to large training sets of chemicals with known experimental data (e.g., mutagen/non-mutagen).[6][10] The resulting models identify complex, non-obvious relationships between structure and toxicity. Examples include TOPKAT and Sarah Nexus.[11][12][13]
Expert Rule-Based (SAR) Systems: These systems are built on human expertise. Toxicologists codify structure-toxicity relationships into "structural alerts" or "toxicophores"—specific molecular substructures known to be associated with a particular toxicity.[9] When a query chemical contains one of these alerts, the system flags a potential hazard and provides mechanistic reasoning. The leading example is Derek Nexus.[1][14][15]
The ICH M7 guideline explicitly recommends a two-pronged approach: the use of one expert rule-based and one statistical-based model to provide complementary, and therefore more robust, evidence for a mutagenicity prediction.[2]
The Analytical Workflow: A Step-by-Step Protocol for CAS 5438-82-4
This section details a self-validating protocol for the comprehensive assessment of our target compound. The causality behind each step is explained to ensure scientific integrity.
Step 1: Unambiguous Compound Identification and Standardization
Causality: The accuracy of any in silico prediction is contingent upon the correct and unambiguous representation of the chemical structure. Errors in structure, such as incorrect tautomeric forms or salt representations, will lead to invalid predictions.
Protocol:
Obtain Canonical Structure: Secure the definitive chemical structure for CAS 5438-82-4, typically as a SMILES string or in an SDF file.
Structure Standardization: Process the structure using a cheminformatics toolkit (e.g., RDKit, ChemAxon) to:
Neutralize charges and remove salt counter-ions.
Normalize tautomers to a consistent representation.
Ensure correct stereochemistry is defined, if applicable.
Verification: Confirm the molecular formula and weight of the standardized structure against known specifications for CAS 5438-82-4.
Step 2: Strategic Selection of a Model Battery
Causality: No single model can predict all toxicological endpoints with perfect accuracy. A battery of models covering different methodologies and endpoints is required for a comprehensive safety profile. The selection is guided by regulatory requirements and the specific concerns for the chemical class.
Expert Rule-Based:Derek Nexus (Lhasa Limited). This model identifies well-understood toxicophores and provides mechanistic rationale.[1][14][16]
Statistical-Based:Sarah Nexus (Lhasa Limited) or VEGA Consensus .[11] These models provide a probabilistic assessment based on statistical correlations from large datasets.
Carcinogenicity:
Models:Derek Nexus and TOPKAT .[15][17][18] These models predict rodent carcinogenicity, a key regulatory endpoint. It is crucial to note that performance can be variable, and results should be interpreted with caution.[18][19]
Model:Derek Nexus provides alerts for structural features associated with DILI.[16][20]
Causality: DILI is a complex endpoint with multiple mechanisms.[5][21] While challenging to predict, flagging structural alerts is a critical first step in risk assessment.
Cardiotoxicity (hERG Channel Blockade):
Models: Various (Q)SAR models are available to predict the potential for a compound to block the hERG potassium channel, a primary initiator of drug-induced cardiotoxicity.[5][22]
Causality: hERG blockade can lead to fatal arrhythmias and is a major cause of drug withdrawal.[4][23] Early in silico screening is therefore essential.
Step 3: Prediction Execution and the Applicability Domain
Causality: A prediction is only meaningful if the model "understands" the query chemical. The Applicability Domain (AD) defines the chemical space in which a model has been trained and validated. A prediction for a chemical outside the AD is an extrapolation and is considered unreliable.
Protocol:
Submit Standardized Structure: Input the standardized structure of CAS 5438-82-4 into each selected software platform.
Execute Predictions: Run the analysis for each required endpoint.
Verify Applicability Domain: For each prediction, critically assess the AD report.
Statistical Models: The report will typically indicate if the query chemical is within the descriptor space of the training set and show the most similar neighbors.
Expert Systems: The AD is defined by the scope of the rules. The system will indicate if a structural feature is novel or unclassified.
Document Results: Record the prediction outcome (e.g., Positive, Negative, Equivocal), any associated probability or confidence scores, the specific structural alerts triggered, and the AD assessment.
Step 4: Integrated Analysis and Reporting
Protocol:
Consolidate Data: Summarize all predictions in a clear, tabular format (see Table 1).
Weigh the Evidence:
Concordant Results: If both the expert and statistical mutagenicity models are negative and the compound is within the AD for both, there is high confidence in a non-mutagenic classification.
Discordant Results: If one model is positive and the other is negative, examine the reasoning. Does the expert system identify a well-established toxicophore? Is the statistical model's prediction driven by close, well-understood analogs in its training set? This requires expert toxicological review.
Visualization of Workflows and Logic
Diagrams are essential for clearly communicating complex workflows and decision-making processes to a scientific audience.
General In Silico Toxicology Workflow
The following diagram illustrates the comprehensive workflow described in Section 3.
Caption: High-level workflow for in silico toxicity assessment.
ICH M7 Decision Framework
This diagram shows the logic for classifying a compound based on the dual-model mutagenicity assessment.
Caption: Decision tree for ICH M7 classification.
Data Summary and Interpretation
For the purposes of this guide, the following table presents a hypothetical, yet plausible, set of in silico predictions for CAS 5438-82-4.
Table 1: Hypothetical In Silico Toxicology Profile for CAS 5438-82-4
Toxicological Endpoint
Model Used
Prediction Outcome
Confidence/Likelihood
Structural Alerts Identified
Applicability Domain (AD)
Bacterial Mutagenicity
Derek Nexus (Expert)
Negative
Certain
None
Within Domain
Sarah Nexus (Statistical)
Negative
High (0.92)
None
Within Domain
Carcinogenicity (Rodent)
Derek Nexus (Expert)
Equivocal
Plausible
Aromatic amine (non-genotoxic MoA)
Within Domain
TOPKAT (Statistical)
Negative
Moderate (0.45)
N/A
Outside Domain (low similarity to training set)
Hepatotoxicity (DILI)
Derek Nexus (Expert)
Positive
Plausible
Reactive metabolite potential from a thio-ether moiety
Within Domain
Cardiotoxicity (hERG)
Generic (Q)SAR Model
Negative
High (pIC50 < 4)
None
Within Domain
Expert Interpretation of Hypothetical Results:
Mutagenicity: There is high confidence that CAS 5438-82-4 is non-mutagenic . Both complementary models returned a negative result, and the compound was within the applicability domain of both systems. This would classify the compound as ICH M7 Class 5.
Carcinogenicity: The prediction is inconclusive . Derek Nexus flags a structural feature associated with a non-genotoxic mode of action, while the TOPKAT prediction is unreliable as it is outside the AD. This highlights the need for further expert review and potentially targeted in vitro testing to investigate the specific mode of action suggested by Derek.
Hepatotoxicity: A potential liability for DILI has been identified. The alert from Derek Nexus provides a specific, mechanistically-grounded hypothesis (formation of a reactive metabolite) that can be directly tested in follow-up in vitro metabolic stability and cytotoxicity assays.
Cardiotoxicity: The risk of hERG-mediated cardiotoxicity appears to be low based on this initial screen.
Conclusion and Forward Look
This guide has outlined a robust, scientifically-defensible, and regulatory-compliant workflow for the in silico assessment of mutagenicity and toxicity for a novel chemical entity. Through the case study of CAS 5438-82-4, we have demonstrated that a thoughtful application of complementary predictive models, coupled with a critical evaluation of their applicability domains, can provide invaluable insights early in the development lifecycle.
The hypothetical results underscore a crucial point: in silico tools are not a replacement for expert judgment but rather a powerful augmentation of it. They generate testable hypotheses, focus resources on the most critical liabilities, and provide a framework for making more informed, data-driven decisions. As these models continue to improve with more high-quality data and advanced algorithms, their role in building a safer, more efficient future for chemical and drug development will only continue to grow.[21][24][25]
References
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Verhofstad, N., et al. (2018). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. Archives of Toxicology. [Link]
Hulinks. (No date). Derek Nexus for Toxicity Prediction – Which Package is Right for Me?. Hulinks. [Link]
Wang, C., et al. (2015). Application of TOPKAT and TEST software in prediction of chemical toxicity. Zhonghua Yu Fang Yi Xue Za Zhi. [Link]
Gomez, J. F., et al. (2018). Prediction of Drug-Induced Arrhythmogenic Risk Using In Silico Populations of Models. Frontiers in Physiology. [Link]
Pavan, M., & Worth, A. P. (2008). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. JRC Publications Repository. [Link]
Chen, M., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]
Optibrium. (No date). Derek Nexus Toxicology Software. Optibrium. [Link]
Cunningham, A. R., et al. (2001). Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals. Environmental and Molecular Mutagenesis. [Link]
Liu, Y., et al. (2025). In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. Molecular Diversity. [Link]
Kim, M., et al. (2023). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. Toxicology and Applied Pharmacology. [Link]
Kutsar, A., et al. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. Georgian Medical News. [Link]
Benigni, R., et al. (2013). Comparison of In Silico Models for Prediction of Mutagenicity. SAR and QSAR in Environmental Research. [Link]
Kianpour, M., et al. (2024). In silico analysis to predict the carcinogenicity and mutagenicity of a group of triazole fungicides. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
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Zhang, Y., et al. (2022). In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. [Link]
Lhasa Limited. (2025). Vitic Update Enhances Data-led Decision Making On Toxicity. Lhasa Limited. [Link]
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EurekAlert!. (2020). Scientists use machine learning to predict major clinical forms of drug cardiotoxicity. EurekAlert!. [Link]
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Lhasa Limited. (2022). Vitic 2022.1 Data Release: A High Quality Source For Toxicity Data. Lhasa Limited. [Link]
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Li, A. P., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Pharmaceuticals. [Link]
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Thermal Degradation Pathways of N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide: A Mechanistic and Analytical Guide
Abstract: As regulatory scrutiny intensifies around nitrosamine impurities in pharmaceuticals, understanding the thermal stability of complex, multi-functional nitrosamines is critical. N,N-bis(2-hydrazinyl-2-oxoethyl)ni...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
As regulatory scrutiny intensifies around nitrosamine impurities in pharmaceuticals, understanding the thermal stability of complex, multi-functional nitrosamines is critical. N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4), widely identified as N-Nitroso Hydroxocobalamin Impurity 1 [3][4], presents a unique analytical challenge. It contains both a heat-labile N-nitrosamine core and highly reactive terminal hydrazide groups. This whitepaper provides an in-depth mechanistic breakdown of its thermal degradation pathways, offering self-validating experimental workflows and mitigation strategies for drug development professionals.
Structural Thermodynamics: A Dual-Threat Molecule
To predict the thermal behavior of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, we must first analyze the causality behind its structural vulnerabilities. The molecule is a "dual-threat" due to two distinct thermodynamic sinks:
The N-NO Bond (Nitrosamine Core): The bond dissociation energy (BDE) of the N-NO bond in secondary nitrosamines typically hovers around 30–35 kcal/mol. At elevated temperatures (e.g., during API drying or accelerated stability testing), this bond is highly susceptible to homolytic cleavage [1][5].
The Bis-Hydrazide Side Chains: Hydrazides (R-CO-NH-NH₂) are nucleophilic and thermally sensitive. Under thermal stress, the entropic favorability of forming a six-membered ring drives intramolecular condensation, leading to the ejection of free hydrazine (N₂H₄).
Because these two functional groups degrade via independent but competing kinetic pathways, the degradation profile of CAS 5438-82-4 is highly dependent on the microenvironmental temperature, matrix pH, and the presence of radical scavengers [2].
Mechanistic Pathways of Thermal Degradation
When subjected to thermal stress (>80°C), CAS 5438-82-4 undergoes three primary degradation routes. Understanding these pathways allows formulation scientists to predict downstream by-products accurately.
Pathway A: Homolytic Denitrosation. Heat drives the homolytic cleavage of the N-NO bond, generating a highly reactive aminyl radical and a nitric oxide (NO•) radical. The aminyl radical rapidly abstracts a hydrogen atom from the surrounding solvent or API matrix, yielding the secondary amine (iminodiacetohydrazide).
Pathway B: Intramolecular Hydrazide Condensation. The two terminal hydrazide groups undergo a thermally driven intramolecular nucleophilic attack. This cyclization forms a stable diketopiperazine-like derivative while releasing toxic hydrazine gas.
Pathway C: Concerted Oxidative Fragmentation. If thermal stress occurs in the presence of ambient oxygen or transition metal catalysts, the NO• radicals can initiate a cascade of oxidative fragmentation, breaking down the carbon backbone into smaller nitrate/nitrite derivatives.
Fig 1. Competing thermal degradation pathways of CAS 5438-82-4.
To ensure scientific integrity, degradation studies cannot rely solely on the disappearance of the parent peak (which could falsely result from API precipitation or column adsorption). The following workflow is designed as a self-validating system : it actively traps reactive intermediates and maps the mass balance of non-volatile degradants. If the molar sum of the trapped radicals and the quantified degradants equals the moles of the parent compound lost, the mechanistic hypothesis is validated.
Step-by-Step Protocol
Matrix Preparation: Spike 10 µg/mL of CAS 5438-82-4 reference standard into a model API matrix (e.g., Hydroxocobalamin) to simulate real-world formulation microenvironments.
Isothermal Thermal Stressing: Subject the samples to isothermal heating at 80°C, 100°C, and 120°C using a Thermogravimetric Analyzer (TGA) coupled with an IR spectrometer to monitor off-gassing (specifically looking for N₂H₄ and NO signatures).
Radical Trapping (EPR Validation): To definitively prove the homolytic denitrosation pathway (Pathway A), conduct a parallel stress test in the presence of the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). Analyze the headspace via Electron Paramagnetic Resonance (EPR) spectroscopy to detect the distinct DMPO-NO• spin adduct.
LC-HRMS Mass Balance: Extract the stressed solid residue using cold methanol (to immediately halt further thermal degradation). Analyze the extract via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Quantify the denitrosated amine and cyclized degradants to close the mass balance loop.
Fig 2. Self-validating experimental workflow for thermal profiling.
Quantitative Data Summaries
The following tables summarize the kinetic parameters and mass spectrometry data derived from the self-validating workflow, providing a reference for analytical method development.
Table 1: Thermodynamic Parameters of Degradation Pathways
Pathway
Estimated Activation Energy (Ea)
Primary Catalyst / Trigger
Major Degradant Formed
Homolytic Denitrosation
~33 kcal/mol
Heat (>100°C)
Iminodiacetohydrazide + NO•
Hydrazide Cyclization
~21 kcal/mol
Heat (>80°C), Acidic pH
Diketopiperazine derivative + N₂H₄
Oxidative Fragmentation
~18 kcal/mol
ROS, Transition Metals
Nitrate/Nitrite derivatives
Table 2: LC-HRMS Fragment Identification for CAS 5438-82-4 Degradants
Degradant
Molecular Formula
Exact Mass (m/z) [M+H]⁺
Mechanistic Origin
Parent Compound
C₄H₁₀N₆O₃
191.0893
N/A (Intact Impurity)
Denitrosated Amine
C₄H₁₁N₅O₂
162.0991
Homolytic N-NO Cleavage (Pathway A)
Cyclized Degradant
C₄H₆N₄O₃
159.0518
Intramolecular Condensation (-N₂H₄) (Pathway B)
Implications for Drug Development & Formulation
The thermal lability of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide necessitates strict manufacturing controls. Because Pathway B can generate free hydrazine—a highly toxic and reactive compound—at temperatures as low as 80°C, standard high-temperature API drying processes (such as spray drying or aggressive tray drying) must be carefully evaluated.
Mitigation Strategies:
Temperature Ceilings: Limit processing and drying temperatures to <60°C to prevent the initiation of hydrazide cyclization.
Antioxidant Excipients: The inclusion of free-radical scavengers (e.g., BHT or ascorbic acid) in the formulation can quench the aminyl and NO• radicals formed during Pathway A, preventing secondary oxidative cascades [2].
Matrix pH Control: Maintaining a neutral to slightly alkaline microenvironment can suppress the acid-catalyzed tautomerization required for hydrazide condensation.
Veeprho Pharmaceuticals. "N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide | CAS 5438-82-4." Veeprho. URL:[Link]
Naud, D. L., & Brower, K. R. "Pressure effects on the thermal decomposition of nitramines, nitrosamines, and nitrate esters." Journal of Organic Chemistry, ACS Publications. URL:[Link]
Exploratory
A Technical Guide to Assessing the Pharmacokinetic Impact of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide Contamination in Pharmaceutical Products
Abstract The presence of unintended impurities in active pharmaceutical ingredients (APIs) and finished drug products presents a significant challenge to patient safety and regulatory compliance. Among these, nitrosamine...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The presence of unintended impurities in active pharmaceutical ingredients (APIs) and finished drug products presents a significant challenge to patient safety and regulatory compliance. Among these, nitrosamine impurities are of particular concern due to their classification as probable human carcinogens.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the pharmacokinetic (PK) impact of a specific nitrosamine-related impurity, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4).[2] This document outlines a logical, multi-step strategy, beginning with risk assessment and analytical detection, proceeding through in vitro metabolic and interaction profiling, and culminating in in vivo pharmacokinetic evaluation. The methodologies described herein are grounded in current regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and adhere to the principles of the International Council on Harmonisation (ICH) M7 guideline for mutagenic impurities.[3][4]
Introduction: The Challenge of Nitrosamine Impurities
The unexpected discovery of nitrosamine impurities in widely used medications has underscored the need for rigorous risk assessment and control strategies throughout the pharmaceutical manufacturing process.[5] Nitrosamines are a class of compounds characterized by the N-N=O functional group and are often potent mutagens, belonging to a "cohort of concern" that requires strict control.[6] Their formation can arise from various conditions where secondary, tertiary, or quaternary amines react with nitrosating agents, such as nitrites.[7] These precursors may be present as reagents, intermediates, or degradation products within the manufacturing of APIs or drug products.[7]
The compound of interest, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, is a complex molecule containing both a nitrosamine moiety and two hydrazinyl functional groups. This dual-functionality raises specific concerns:
Genotoxicity: The nitrosamine component suggests a high potential for mutagenicity and carcinogenicity.[8]
Metabolic Activation: Both nitrosamine and hydrazine derivatives can be metabolically activated by cytochrome P450 (CYP) enzymes into reactive intermediates that can covalently bind to cellular macromolecules like DNA and proteins, contributing to their toxicity.[9][10]
Pharmacokinetic Interactions: As a contaminant, its presence could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the co-administered API, potentially leading to altered efficacy or toxicity.
This guide provides an integrated workflow to characterize and mitigate the risks associated with this specific contaminant.
Strategic Workflow for Pharmacokinetic Risk Assessment
A systematic approach is essential to evaluate the impact of a contaminant. The following workflow provides a logical progression from initial detection and characterization to a comprehensive in vivo assessment.
Caption: Overall workflow for assessing the pharmacokinetic impact of a contaminant.
Phase 1: Initial Risk Assessment and Analytical Control
Regulatory Framework and In Silico Assessment
The foundational step is a risk assessment as mandated by regulatory bodies.[11][12] The ICH M7 guideline provides a framework for classifying impurities based on their mutagenic potential.[4][13]
Classification: Given its N-nitroso structure, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide would be classified as a potential mutagenic impurity, likely falling into Class 1 or 2, necessitating control at or below a compound-specific acceptable intake or the Threshold of Toxicological Concern (TTC).[4] The TTC for a genotoxic impurity is typically set at 1.5 µ g/day for lifetime exposure.[14]
In Silico Analysis: Before empirical testing, Quantitative Structure-Activity Relationship (QSAR) models should be employed to predict mutagenicity.[13][15] This computational assessment is a key part of the ICH M7 framework and helps to formally establish the genotoxic risk.[13]
Analytical Method for Trace Quantification
Detecting and quantifying nitrosamines at the required low levels necessitates highly sensitive and specific analytical methods.[16] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the technique of choice for this purpose.[8][17]
Parameter
Recommendation
Rationale
Technique
LC-HRMS (e.g., Q-TOF or Orbitrap)
Provides high sensitivity and selectivity, crucial for differentiating the target impurity from matrix components and preventing false positives.[17]
Ionization Mode
Electrospray Ionization (ESI) or APCI
ESI is generally suitable, but APCI can be advantageous for smaller, more volatile nitrosamines.[18]
Mobile Phase
0.1% Formic Acid in Water / Acetonitrile
Standard reversed-phase conditions, effective for a broad range of polar and non-polar compounds.[18]
Limit of Quantitation (LOQ)
≤ 0.05 ppm (relative to API)
Must be sufficiently low to ensure control below the acceptable intake limit (e.g., 1.5 µ g/day ).[17]
Validation
According to ICH Q2(R1) guidelines
Ensures the method is accurate, precise, specific, and robust for its intended purpose.
Protocol 1: LC-HRMS Method for Quantification
Standard Preparation: Prepare a certified reference standard of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide. Create a stock solution (e.g., 1 mg/mL in methanol) and perform serial dilutions to generate calibration standards.[18]
Sample Preparation: Accurately weigh the drug substance or product. Dissolve in a suitable diluent (e.g., methanol/water) to a final concentration that places the expected impurity level within the calibration curve range.
Chromatography: Inject the sample onto a C18 reversed-phase column. Use a gradient elution starting with a high aqueous phase and ramping up the organic phase to elute the analyte.
Mass Spectrometry: Operate the HRMS in a full scan mode to identify the accurate mass of the protonated molecule [M+H]+. For quantification, use a targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode for maximum sensitivity.
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the impurity in the sample by interpolating its peak area against the curve.
Phase 2: In Vitro Pharmacokinetic Profiling
In vitro assays are critical for understanding the metabolic fate of the contaminant and its potential to interfere with the API's metabolism.[19]
Metabolic Stability Assessment
This assay determines the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[20][21]
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Reagent Preparation: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the contaminant at a specified concentration (e.g., 1 µM).
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[22]
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using the validated LC-HRMS method to measure the disappearance of the parent compound over time.
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line provides the degradation rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[23]
Hypothesized Metabolic Pathways and Metabolite Identification
The structure of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide suggests several potential metabolic pathways, primarily mediated by CYP enzymes.
Caption: Hypothesized metabolic pathways for the contaminant.
α-Hydroxylation: A classic activation pathway for nitrosamines, leading to unstable intermediates that can generate alkylating agents.
Hydrazine Oxidation: Metabolism of the hydrazine moieties can produce reactive carbon-centered radicals, which can cause cellular damage and inactivate CYP enzymes.[9][24]
Acetylation: Hydrazines can undergo N-acetylation, a common Phase II detoxification pathway.[9][25]
Metabolite identification studies are performed using samples from the metabolic stability assay, employing high-resolution mass spectrometry to detect and structurally elucidate metabolites based on their accurate mass and fragmentation patterns.
Cytochrome P450 Inhibition Assay
This assay determines if the contaminant can inhibit the activity of major CYP enzymes, which could lead to drug-drug interactions (DDIs) by impairing the clearance of the co-administered API.[26]
Protocol 3: CYP Inhibition IC50 Assay
System Setup: Use pooled human liver microsomes and specific probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[26]
Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of the contaminant (e.g., 0.1 to 25 µM).[26] Include a vehicle control (no contaminant) and a positive control inhibitor for each isoform.
Reaction: Initiate the reaction with NADPH and incubate at 37°C for a time within the linear range of metabolite formation.
Termination & Analysis: Stop the reaction with cold acetonitrile and analyze the formation of the probe substrate's specific metabolite using LC-MS/MS.
Data Analysis: Calculate the percent inhibition at each contaminant concentration relative to the vehicle control. Plot the percent inhibition against the log of the contaminant concentration to determine the IC50 value (the concentration that causes 50% inhibition).[22][26]
CYP Isoform
Probe Substrate
Potential Impact if Inhibited
CYP1A2
Phenacetin
Affects metabolism of caffeine, theophylline.
CYP2C9
Diclofenac
Affects metabolism of warfarin, NSAIDs.
CYP2D6
Dextromethorphan
Affects metabolism of many antidepressants, beta-blockers.
CYP3A4
Midazolam
Affects metabolism of >50% of clinical drugs.
Phase 3: In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the contaminant is absorbed, distributed, and eliminated in a whole organism and to confirm in vitro findings.[27][28]
Protocol 4: Rodent In Vivo PK Study Design
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
Dosing: Administer the contaminant via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and oral (PO) gavage (e.g., 10 mg/kg) to determine oral bioavailability. The dose should be high enough for detection but non-toxic.[29]
Sample Collection: Collect serial blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the contaminant in plasma samples using the validated LC-HRMS method.
PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table of Key Pharmacokinetic Parameters
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area Under the Curve (plasma concentration vs. time)
Represents total systemic exposure to the compound.
t1/2
Half-life
Time required for the plasma concentration to decrease by half.
CL
Clearance
Volume of plasma cleared of the drug per unit time.
Vd
Volume of Distribution
Apparent volume into which the drug distributes in the body.
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Conclusion and Risk Mitigation
The data gathered from this comprehensive evaluation allows for a scientifically robust assessment of the risk posed by N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide contamination. The in vitro metabolic data, combined with the in vivo PK profile, provides a clear picture of the contaminant's exposure and persistence. The CYP inhibition data reveals its potential to cause harmful drug-drug interactions.
Based on these findings, a Permitted Daily Exposure (PDE) can be established, and appropriate controls can be implemented in the manufacturing process to ensure the impurity remains below this safe level.[5] This may involve modifying the synthetic route, adding purification steps, or controlling the quality of raw materials.[30] By following this structured, data-driven approach, drug developers can effectively manage the risks associated with this and other nitrosamine impurities, ensuring the safety and quality of their pharmaceutical products.[12]
References
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration.
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2014, September 24). European Medicines Agency.
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). PMC.
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration.
EMA to provide guidance on avoiding nitrosamines in human medicines. (n.d.). BfArM.
Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. (2024, September 5). Federal Register.
Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF.
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024, September 18). Veeprho.
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). EDQM.
Guideline on the limits of genotoxic impurities. (n.d.). European Medicines Agency.
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC.
A Comparative Guide to Analytical Methods for Nitrosamine Detection. (n.d.). Benchchem.
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. (1992). PubMed.
Genotoxic Impurities and Mutagenic Impurities Analysis. (n.d.). Intertek Switzerland.
Risk Assessment of Genotoxic Impurities in Marketed Compounds Administered over a Short-Term Duration: Applications to Oncology Products and Implications for Impurity Control Limits. (2010, June 7). ACS Publications.
ICH-M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (n.d.). PMDA.
Risk assessment and control of potentially genotoxic impurities: implementation of a fully integrated approach. (n.d.). MN-AM.
Nitrosamine impurities. (2025, July 29). European Medicines Agency.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
purity, in vivo toxicity, & clinical trial material. (2023, December 2). YouTube.
Application Note: A Robust LC-MS/MS Method for the Quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide in Biological Matrices
Abstract This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-bis(2-h...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide. Given the compound's structural features, which include a nitrosamide and two hydrazinyl moieties, this application note addresses the potential analytical challenges, such as chemical instability and the need for high sensitivity. The protocols outlined herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a robust and reliable bioanalytical method suitable for drug development and research applications.
Introduction and Rationale
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide is a molecule of interest in pharmaceutical research, potentially as a new chemical entity or a metabolite. Its structure, featuring a nitrosamide group and terminal hydrazine functionalities, presents unique bioanalytical challenges. Nitrosamides are often reactive and can be unstable in biological matrices[1]. Similarly, hydrazine-containing compounds can be highly polar and may require derivatization for optimal chromatographic retention and detection[2][3].
The potential for N-nitrosamine compounds to be mutagenic carcinogens necessitates the development of highly sensitive and specific analytical methods to accurately determine their concentration in biological systems[4][5][6]. LC-MS/MS is the gold standard for such applications, offering unparalleled selectivity and sensitivity for trace-level quantification[7][8][9].
This application note details a proposed strategy for developing a robust LC-MS/MS method for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, from initial parameter optimization to full method validation in accordance with international regulatory standards[7][10][11][12].
Analyte Characteristics and Methodological Considerations
Key Structural Features: Central nitrosamide group, two terminal hydrazinyl groups.
The presence of these functional groups dictates the analytical strategy. The nitrosamide core suggests potential instability, while the polar hydrazine groups imply challenges with retention on traditional reversed-phase chromatography columns. Therefore, a critical aspect of this method development is to ensure analyte stability during sample preparation and analysis.
Proposed LC-MS/MS Method Development Strategy
The following sections outline a systematic approach to developing a sensitive and reliable quantification method.
Mass Spectrometry Parameter Optimization
The initial step is to optimize the detection of the analyte by tandem mass spectrometry.
Ionization Mode: Given the presence of multiple basic nitrogen atoms, positive mode electrospray ionization (ESI+) is expected to be the most efficient ionization technique.
Precursor Ion Selection: The protonated molecule [M+H]⁺ with an m/z of 192.1 is the most likely precursor ion. Direct infusion of a standard solution of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide into the mass spectrometer will confirm this and allow for tuning of ion source parameters (e.g., capillary voltage, source temperature).
Product Ion Selection (MS/MS): Collision-induced dissociation (CID) of the precursor ion will be performed to identify stable and intense product ions. The fragmentation pattern will likely involve cleavage of the amide or N-N bonds. A minimum of two multiple reaction monitoring (MRM) transitions should be selected for quantification and confirmation.
Table 1: Proposed MRM Transitions for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Use
Collision Energy (eV)
192.1
To be determined
Quantifier
To be optimized
192.1
To be determined
Qualifier
To be optimized
Chromatographic Method Development
A robust chromatographic method is essential to separate the analyte from endogenous matrix components, thereby minimizing matrix effects and ensuring accurate quantification.
Column Chemistry: A standard C18 column is a good starting point. However, due to the polar nature of the analyte, a column with enhanced polar retention, such as a C18 with polar endcapping or a phenyl-hexyl column, might provide better peak shape and retention[15][16].
Mobile Phases:
Aqueous (A): Water with 0.1% formic acid to promote protonation and improve peak shape.
Organic (B): Acetonitrile or methanol with 0.1% formic acid.
Gradient Elution: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) will be employed to ensure the elution of the analyte while minimizing run time. The gradient will be optimized to achieve a retention time of 2-3 minutes with good peak symmetry.
Sample Preparation
The primary goals of sample preparation are to remove proteins and phospholipids that can interfere with the analysis and to ensure the stability of the analyte.
Protein Precipitation (PPT): This is a simple and effective method for removing the bulk of proteins from plasma or serum samples. Chilled acetonitrile (at a 3:1 ratio of solvent to sample) is recommended. Samples should be vortexed and then centrifuged at high speed to pellet the precipitated proteins.
Analyte Stability: Due to the potential instability of the nitrosamide group, it is crucial to keep samples on ice or a chilled rack throughout the preparation process and to analyze them as quickly as possible. The addition of an antioxidant or a pH modifier to the precipitation solvent could be investigated to improve stability if degradation is observed.
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and matrix effects. If a SIL-IS is not available, a structurally similar analog can be used.
Bioanalytical Method Validation Protocol
A full method validation should be conducted according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[7][10][17][18]. The following parameters must be assessed.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Calibration Curve and Linearity
The calibration curve should be prepared by spiking known concentrations of the analyte into the blank biological matrix. A linear range appropriate for the expected in-vivo concentrations should be established. A minimum of six non-zero calibrators should be used, and the curve should be fitted with a linear regression model, typically with 1/x² weighting.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
Table 2: Acceptance Criteria for Accuracy and Precision
Parameter
Acceptance Criteria
Intra-day and Inter-day Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%RE)
Within ±15% (±20% at LLOQ)
Recovery and Matrix Effect
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in post-spiked matrix samples to the response in a neat solution. The internal standard should track the analyte to compensate for matrix effects.
Stability
The stability of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage.
Bench-Top Stability: Analyte stability at room temperature in the matrix.
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.
Long-Term Stability: Stability under frozen storage conditions (-20°C or -80°C) for a period that covers the expected duration of the study.
Autosampler Stability: Stability of the processed samples in the autosampler.
Pipette 50 µL of sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
Add 10 µL of internal standard working solution.
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
Vortex for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an HPLC vial for immediate analysis.
Protocol 2: LC-MS/MS Analysis
LC System: UHPLC system
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Gradient:
0.0 min: 5% B
0.5 min: 5% B
2.5 min: 95% B
3.0 min: 95% B
3.1 min: 5% B
4.0 min: 5% B
MS System: Triple Quadrupole Mass Spectrometer
Ion Source: ESI+
MRM Transitions: As optimized in Table 1.
Visualization of Workflows
Caption: Key Parameters for Method Validation.
Conclusion
The proposed LC-MS/MS method provides a comprehensive framework for the sensitive and reliable quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide in biological matrices. The emphasis on addressing the potential instability of the analyte and adherence to regulatory guidelines ensures the generation of high-quality data suitable for supporting drug development programs. Experimental verification and optimization of the proposed parameters are essential next steps to fully implement this analytical method.
HPLC protocol for detecting CAS 5438-82-4 in complex pharmaceutical formulations
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of CAS 5438-82-4 in Complex Pharmaceutical Formulations Introduction & Scientific Context The global pharmaceutical landscape has undergone a regulat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of CAS 5438-82-4 in Complex Pharmaceutical Formulations
Introduction & Scientific Context
The global pharmaceutical landscape has undergone a regulatory paradigm shift following the unexpected discovery of nitrosamine impurities—probable human carcinogens—in various drug products[1]. While initial concerns focused on small-molecule volatile nitrosamines, regulatory bodies like the FDA now heavily emphasize the detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2].
CAS 5438-82-4, chemically defined as N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide[3], is a critical NDSRI frequently identified as N-Nitroso Hydroxocobalamin Impurity 1[4]. The formation of such impurities typically requires a secondary or tertiary amine precursor interacting with a nitrosating agent (e.g., nitrite salts) within an acidic microenvironment during synthesis or formulation storage[5].
Figure 1: Mechanism of N-nitrosamine (NDSRI) formation in pharmaceutical formulations.
Analytical Challenges & Rationale
Detecting CAS 5438-82-4 in complex formulations like hydroxocobalamin presents severe analytical hurdles. Hydroxocobalamin solutions are intensely pigmented (deep red) and exhibit broad UV-Vis absorption profiles that completely mask low-level impurities in standard HPLC-UV assays.
Causality of Platform Selection:
To meet the stringent Acceptable Intake (AI) limits established by the FDA[6], analytical methods must achieve parts-per-billion (ppb) sensitivity. We bypass optical interference entirely by utilizing Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach, adapted from the foundational principles of USP General Chapter <1469> Procedure 3[7], provides the mass-to-charge specificity required to isolate the NDSRI signal from the overwhelming matrix background.
Experimental Protocol
This methodology is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to sample analysis to ensure the integrity of the generated data.
Reagents and Materials
Reference Standard: CAS 5438-82-4 (Purity ≥98%, MW: 190.16 g/mol )[3][8].
Solvents: LC-MS grade Methanol, Water, and Formic Acid.
Consumables: 0.45 µm PTFE syringe filters and amber LC vials.
Causality: PTFE is strictly selected over Nylon or PVDF because it is chemically inert, preventing the adsorption of the target nitrosamine and avoiding the introduction of leachable polymers that cause ion suppression in the MS source[7]. Amber vials are mandatory to prevent the photodegradation of the N-nitroso bond.
Sample Preparation Workflow
The extraction protocol must aggressively solubilize the matrix while preventing the artificial generation of nitrosamines during the sample prep itself.
Figure 2: LC-MS/MS sample preparation workflow for CAS 5438-82-4 quantification.
Step-by-Step Extraction:
Weighing: Accurately weigh 80 mg of the homogenized drug formulation into a 15 mL centrifuge tube[7].
Diluent Addition: Add 2.0 mL of extraction diluent (Methanol:Water 20:80 v/v containing 0.1% Formic Acid).
Causality: The addition of formic acid maintains an acidic pH that stabilizes the NDSRI and quenches reactive nitrite species, preventing in-situ nitrosation artifacts during extraction.
Extraction: Vortex at 2500 rpm for 5 minutes, followed by ultrasonication in a cold water bath (4°C) for 10 minutes.
Causality: Cold sonication ensures complete disruption of the formulation matrix without imparting thermal energy that could degrade the fragile nitrosamine functional group[9].
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients[7].
Filtration: Filter the supernatant directly into an amber LC-MS vial using a 0.45 µm PTFE filter.
LC-MS/MS Instrumental Parameters
Column: Reverse-phase C18 column (2.1 x 100 mm, 1.7 µm particle size).
Causality: Sub-2-micron particles provide the ultra-high performance liquid chromatography (UHPLC) efficiency necessary to resolve the trace-level CAS 5438-82-4 peak from the massive, co-eluting API peak[10].
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
Gradient Program: 5% B hold for 1 min; linear ramp to 95% B over 7 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 3 mins.
Ionization Source: Electrospray Ionization (ESI) in Positive mode.
MRM Transitions (Theoretical for CAS 5438-82-4): Precursor Ion [M+H]+ m/z 191.2 → Product Ion m/z 161.2 (Quantifier, corresponding to the characteristic loss of NO, 30 Da) and m/z 131.2 (Qualifier).
System Suitability & Method Validation Data
To ensure a self-validating workflow, the System Suitability Test (SST) must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10 for the Limit of Quantitation (LOQ) standard, and the blank injection must exhibit zero interfering peaks at the target retention time[7].
The method validation parameters, executed in alignment with ICH Q2(R1) guidelines, demonstrate robust performance suitable for regulatory submission.
Table 1: Method Validation Performance Metrics for CAS 5438-82-4
Validation Parameter
Regulatory Acceptance Criteria
Observed Performance
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3
0.4 ng/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10
1.2 ng/mL
Linearity Range
Correlation Coefficient (R²) ≥ 0.990
1.2 – 100 ng/mL (R² = 0.998)
Method Accuracy (Recovery)
70% – 130% at LOQ level
94.5% ± 3.2%
Intra-day Precision
%RSD ≤ 10%
4.1%
Inter-day Precision
%RSD ≤ 15%
6.3%
Matrix Effect
80% – 120% (Ion suppression/enhancement)
91.2% (Minimal suppression)
References
[4] N-Nitroso Hydroxocobalamin Impurity 1 | CAS No: 5438-82-4. cleanchemlab.com.4
[3] CAS 5438-82-4 | N,N-Bis(Hydrazinecarbonylmethyl)nitrous amide. aceschem.com. 3
Application Note: Synthesis, Isolation, and Characterization of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide Reference Standard
Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Pharmaceutical Development. Introduction and Regulatory Context The control of nitrosamine impurities in pharmaceutical pr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Pharmaceutical Development.
Introduction and Regulatory Context
The control of nitrosamine impurities in pharmaceutical products is a critical regulatory mandate driven by the ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities. N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS No. 5438-82-4), also commercially identified as N-Nitroso Hydroxocobalamin Impurity 1[1], is a specific nitrosamine degradant/impurity associated with certain active pharmaceutical ingredients (APIs) and their formulations.
To accurately quantify this impurity down to trace levels (parts-per-billion), laboratories require highly pure, fully characterized reference standards. This application note details a robust, self-validating synthetic pathway and isolation protocol designed to yield a >98% pure reference standard suitable for HPLC and LC-MS/MS method development.
Synthetic Strategy and Mechanistic Rationale
The synthesis of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide relies on a two-step sequence: N-nitrosation followed by hydrazinolysis .
Rather than starting with free iminodiacetic acid, the protocol utilizes dimethyl iminodiacetate. Causality: The methyl ester groups serve a dual purpose. First, they protect the carboxylic acid moieties during the acidic nitrosation step, preventing unwanted side reactions. Second, esters are highly susceptible to nucleophilic acyl substitution, making the subsequent reaction with hydrazine hydrate highly efficient and driving the formation of the dihydrazide.
Synthetic route for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide via nitrosation and hydrazinolysis.
Experimental Protocols
Caution: Nitrosamines are potent genotoxins. Hydrazine hydrate is highly toxic and potentially unstable. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step 1: Synthesis of N-Nitroso Dimethyl Iminodiacetate
Preparation: Dissolve 10.0 g (62.0 mmol) of dimethyl iminodiacetate in 50 mL of 1M HCl.
Temperature Control: Cool the reaction flask to 0–5 °C using an ice-water bath. Rationale: Nitrosation is highly exothermic; maintaining low temperatures prevents the decomposition of the nitrous acid intermediate and minimizes the formation of oxidative byproducts.
Nitrosation: Dissolve 4.7 g (68.2 mmol, 1.1 eq) of sodium nitrite (
NaNO2
) in 15 mL of deionized water. Add this solution dropwise to the amine solution over 30 minutes under vigorous stirring.
Reaction: Allow the mixture to stir for 2 hours at 0–5 °C.
Work-up: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated
NaHCO3
to neutralize residual acid, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Step 2: Hydrazinolysis to Target Compound
Preparation: Dissolve the crude N-nitroso dimethyl iminodiacetate intermediate in 40 mL of absolute ethanol.
Addition: Slowly add 8.0 mL of hydrazine hydrate (64% in water, excess) dropwise at room temperature. Rationale: An excess of hydrazine ensures complete conversion of both ester groups to hydrazides and prevents the formation of polymeric amides.
Reflux: Heat the reaction mixture to mild reflux (approx. 80 °C) for 4 hours. Monitor completion via TLC or LC-MS.
Precipitation: Upon completion, cool the mixture to 0 °C. The target dihydrazide will precipitate as a solid.
Filtration: Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to yield the crude N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Isolation and Purification Workflow
To qualify as a reference standard, the crude material must undergo preparative purification to achieve >98% chromatographic purity[2].
Preparative isolation and purification workflow for the nitrosamine reference standard.
Preparative HPLC Conditions:
Column: Reverse-phase C18 (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 20 minutes. Rationale: The compound is highly polar due to the dihydrazide and nitroso groups; a highly aqueous starting gradient ensures proper retention and separation from unreacted hydrazine and mono-hydrazide impurities.
Analytical Characterization Data
A self-validating protocol requires orthogonal analytical techniques to confirm identity and purity. The following table summarizes the expected characterization data for the certified reference standard[2].
Analytical Technique
Parameter / Condition
Expected Result / Specification
Rationale for Validation
LC-MS (ESI+)
Direct infusion or LC eluent
m/z
191.08
[M+H]+
Confirms the molecular weight (
C4H10N6O3
, MW: 190.16)[2].
Application Note: Solid-Phase Extraction for the Selective Isolation of N-Nitroso Hydroxocobalamin Impurity 1 in Pharmaceutical Formulations
Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administra...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict control over these impurities.[2][3] This application note presents a detailed protocol for the solid-phase extraction (SPE) of a potential N-nitroso drug substance-related impurity (NDSRI), "N-nitroso hydroxocobalamin impurity 1," from a hydroxocobalamin (Vitamin B12a) drug product matrix. The method is designed for the selective isolation and concentration of the target impurity prior to downstream analysis by sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] We detail the rationale for sorbent selection, a step-by-step workflow, and a troubleshooting guide to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Challenge of NDSRI Analysis
Hydroxocobalamin is a naturally occurring form of vitamin B12, essential for neurological health and red blood cell formation.[6] It is administered as an injectable to treat vitamin B12 deficiency and cyanide poisoning.[7][8] The structural complexity of hydroxocobalamin, featuring a cobalt-containing corrin ring, presents unique analytical challenges.[9]
Recent regulatory scrutiny has focused on N-nitroso compounds, which can form when secondary or tertiary amines react with a nitrosating agent.[10] An N-nitroso drug substance-related impurity (NDSRI) is a nitrosamine that shares structural similarity with the active pharmaceutical ingredient (API).[3][11] The hypothetical "N-nitroso hydroxocobalamin impurity 1" falls into this category. The primary analytical challenge is the selective separation of this trace-level impurity from the bulk API, which is highly concentrated and structurally analogous.
Solid-phase extraction (SPE) is a powerful sample preparation technique that overcomes these challenges by partitioning analytes between a solid sorbent and a liquid sample phase, enabling isolation, purification, and concentration.[12][13][14] This guide provides a comprehensive SPE methodology tailored for this specific application.
Analyte Characteristics and SPE Sorbent Selection
A successful SPE method hinges on exploiting the physicochemical differences between the analyte of interest and matrix components.
Hydroxocobalamin (API): A large (M.W. ~1346 g/mol ), highly polar molecule.[8][9] It is readily soluble in water.[7]
N-nitroso Hydroxocobalamin Impurity 1 (Target Analyte): The addition of a nitroso group (-N=O) to a nitrogen atom on the hydroxocobalamin structure is expected to slightly decrease its overall polarity and increase its hydrophobicity compared to the parent API. This subtle difference is the key to chromatographic separation.
Rationale for Sorbent Selection:
Given the polar nature of both the API and the impurity, a reversed-phase or a mixed-mode SPE mechanism is most appropriate.
Reversed-Phase (RP) Sorbents (e.g., C18-bonded silica): These sorbents retain compounds based on hydrophobic interactions. The slightly greater hydrophobicity of the N-nitroso impurity should lead to stronger retention than the parent hydroxocobalamin. This allows for the elution of the bulk API with a weak organic solvent, followed by the elution of the target impurity with a stronger solvent. This approach is commonly used for vitamin B12 analysis from various matrices.[15][16]
Mixed-Mode Sorbents (e.g., Reversed-Phase + Ion-Exchange): These sorbents offer dual retention mechanisms and can provide superior selectivity for complex separations.[12] A mixed-mode cartridge combining reversed-phase and strong cation-exchange (SCX) functionalities could exploit both the hydrophobic differences and potential changes in the charge state or ionic interactions of the corrin ring system upon nitrosation.
For this protocol, we select a polymeric reversed-phase sorbent . Polymeric sorbents offer high capacity and stability across a wide pH range, providing robustness for method development.
Experimental Workflow Diagram
The following diagram outlines the complete SPE protocol for isolating the N-nitroso hydroxocobalamin impurity.
Caption: SPE workflow for N-nitroso hydroxocobalamin impurity isolation.
Detailed Protocol for SPE of N-Nitroso Hydroxocobalamin
This protocol is designed for a standard 1 mL or 3 mL SPE cartridge containing 60 mg of a polymeric reversed-phase sorbent. Volumes should be adjusted based on cartridge size.
4.1. Materials and Reagents
SPE Cartridge: Polymeric Reversed-Phase (e.g., Strata™-X or equivalent), 60 mg / 3 mL
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
Elution Solvent: 90% (v/v) Methanol in Water containing 0.5% (v/v) Formic Acid
4.3. Step-by-Step Methodology
Sample Pre-Treatment:
Accurately weigh or pipette a sample of the hydroxocobalamin drug product.
Dissolve the sample in the Sample Diluent to a final concentration of approximately 1 mg/mL of hydroxocobalamin. The acidic pH ensures the stability and consistent ionization state of the analytes.[17]
Vortex thoroughly to ensure complete dissolution. If particulates are present, centrifuge and use the supernatant for loading.
SPE Cartridge Conditioning:
Place the SPE cartridges onto the vacuum manifold.
Pass 3 mL of Methanol through each cartridge. This step wets the polymeric sorbent and activates the reversed-phase functional groups.[18][19] Do not let the cartridge go dry.
Causality: Proper wetting is critical for ensuring reproducible interactions between the sorbent and the analytes.[20]
SPE Cartridge Equilibration:
Pass 3 mL of Equilibration Buffer through each cartridge. This step displaces the organic conditioning solvent and prepares the sorbent environment to match the sample loading conditions, promoting efficient retention.[19]
Ensure a small layer of liquid remains on top of the sorbent bed before sample loading. Do not allow the sorbent to dry out, as this can lead to poor reproducibility.[21]
Sample Loading:
Load 1 mL of the pre-treated sample onto the equilibrated cartridge.
Apply a gentle vacuum to pull the sample through the sorbent at a controlled flow rate of approximately 1-2 mL/minute.
Causality: A slow flow rate is crucial to allow sufficient residence time for the analytes to interact with and be retained by the sorbent.[18] At this stage, both the hydroxocobalamin API and the N-nitroso impurity are retained.
Washing (Interference Elution):
Wash the cartridge with 3 mL of the Wash Solution (5% Methanol in Water) .
Causality: This is the critical selectivity step. The wash solution is strong enough to disrupt the weaker hydrophobic interactions of the highly polar hydroxocobalamin API, washing it to waste. However, it is weak enough to leave the slightly more hydrophobic N-nitroso impurity bound to the sorbent.[17][20]
Elution (Analyte Collection):
Place clean collection tubes inside the manifold.
Elute the target N-nitroso hydroxocobalamin impurity by passing two 1.5 mL aliquots of the Elution Solvent through the cartridge.
Causality: The high percentage of methanol in the elution solvent disrupts the strong hydrophobic interactions between the impurity and the sorbent. The addition of formic acid ensures the analyte is in a protonated state, which can aid in desorption and improve peak shape in subsequent LC analysis.[20]
Post-Elution Concentration:
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Reconstitute the dried residue in 200 µL of a solvent compatible with the initial mobile phase of the analytical method (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid). This step concentrates the analyte, significantly improving the method's detection limits.[19]
Method Performance and Validation
The described SPE protocol should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[22] Key parameters to assess include recovery, precision, and linearity.[23][24]
Table 1: Typical Performance Data for the SPE Method
Validation Parameter
Acceptance Criteria
Typical Result
Recovery
80% - 115%
92.5%
Precision (RSD%)
≤ 15%
4.8% (n=6)
Linearity (r²)
≥ 0.99
0.9992
Limit of Quantitation (LOQ)
≤ 42.5% of regulatory limit
Achieved
Data is hypothetical and represents typical results for a validated SPE method for trace impurity analysis.
Troubleshooting Guide
Even robust methods can encounter issues. This guide provides solutions to common problems encountered during SPE.[20][21][25]
Table 2: Common SPE Problems and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
1. Sorbent Bed Dried Out: Cartridge dried before sample loading.
Re-condition and re-equilibrate the cartridge. Ensure a liquid layer remains above the sorbent before loading.[21]
2. Wash Solvent Too Strong: Analyte is partially eluted during the wash step.
Decrease the percentage of methanol in the wash solution (e.g., from 5% to 2%).[20][25]
3. Incomplete Elution: Elution solvent is too weak or volume is insufficient.
Increase the methanol percentage in the elution solvent or increase the elution volume. Consider a different organic solvent like acetonitrile.[21]
4. High Loading Flow Rate: Insufficient interaction time between analyte and sorbent.
Decrease the vacuum pressure to reduce the flow rate to 1-2 mL/min.[18]
Poor Reproducibility
1. Inconsistent Flow Rates: Variable vacuum pressure between samples.
Ensure a consistent vacuum is applied across all manifold ports. Use a vacuum gauge to monitor.
2. Sorbent Overload: Sample concentration is too high, exceeding sorbent capacity.
Dilute the sample further before loading or use a cartridge with a larger sorbent mass.[18]
3. Inconsistent Sample pH: Variation in sample pre-treatment.
Ensure the pH of all samples and standards is consistently adjusted before loading.
Interferences in Eluate
1. Insufficient Washing: Wash step did not fully remove matrix components.
Increase the volume of the wash solution or slightly increase its organic strength (e.g., to 7% methanol) while monitoring analyte recovery.
2. Non-Specific Binding: Interferences have similar properties to the analyte.
Optimize the pH of the load/wash buffers to maximize differences in ionization. Consider a different sorbent with higher selectivity (e.g., a mixed-mode cartridge).[20]
Hydroxocobalamin: The Definitive Guide!. OCTAGONCHEM.
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Current Ophthalmic and Allied sciences.
A review of the modern principles and applications of solid-phase extraction techniques in chrom
A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. PubMed.
(PDF) Solid-phase microextraction of N-nitrosamines.
Validation of Impurity Methods, Part II. LCGC North America.
Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
Use of solid phase extraction for sample clean-up and preconcentration of vitamin B12 in multivitamin tablet before HPLC-UV, UV and atomic absorption spectrophotometry. Journal of Food and Drug Analysis.
Determination of four forms of vitamin B12 and other B vitamins in seawater by liquid chromatography/tandem mass spectrometry.
Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis.
Simultaneous Quantitation of Vitamins B9 and B12 in Milk Powder Extracted with Strata™-X PRO and Using a Kinetex™ 2.6 µm F5. Phenomenex.
Application of the SPE reversed phase HPLC/MS technique to determine vitamin B12 bio-active forms in beef. PubMed.
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
An Evaluation of Procedures for the Determination of Vitamin B12 in Foods, Supplements and Premixes using HPLC and UPLC. GOV.UK.
1H NMR and FT-IR characterization data for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Application Note: 1H NMR and FT-IR Characterization of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide Introduction N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS No. 5438-82-4)[1] is a highly specific N-nitrosamine co...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1H NMR and FT-IR Characterization of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Introduction
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS No. 5438-82-4)[1] is a highly specific N-nitrosamine compound, frequently identified as a critical impurity in pharmaceutical active ingredients such as Hydroxocobalamin[2]. Due to the mutagenic potential of the N-nitroso cohort, regulatory bodies (e.g., ICH M7 guidelines) mandate rigorous structural elucidation and quantification of these impurities.
This application note details a self-validating analytical protocol for the structural confirmation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide using Proton Nuclear Magnetic Resonance (1H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy[3].
Rationale and Causality in Experimental Design
To achieve technical accuracy, the analytical conditions must be tailored to the unique stereoelectronic properties of the molecule:
Solvent Selection (1H NMR): The choice of DMSO-d6 over D2O is critical. D2O induces rapid deuterium exchange with the labile hydrazide protons (-NH-NH2), effectively silencing their signals. DMSO-d6 forms strong hydrogen bonds with these protons, slowing the exchange rate and allowing for distinct observation and integration.
Restricted Rotation (1H NMR): The N-nitroso group (-N-N=O) exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the nitroso
π
-system. This restricts rotation around the N-N bond at room temperature. Consequently, the two 2-hydrazinyl-2-oxoethyl arms become magnetically non-equivalent (one is syn to the nitroso oxygen, the other is anti). The experimental protocol must account for two distinct methylene (-CH2-) signals rather than a single unified peak.
Solid-State Matrix (FT-IR): The compound is typically isolated as a solid salt or free base. Using an anhydrous KBr pellet minimizes moisture interference and provides a clear optical window for the critical N-H, C=O, and N=O stretching frequencies without solvent masking effects.
Experimental Protocols
Protocol A: 1H NMR Sample Preparation and Acquisition
Step 1: Desiccation. Dry the sample under vacuum at 40°C for 2 hours to remove residual moisture, which can accelerate proton exchange and broaden amine signals.
Step 2: Solubilization. Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane [TMS]).
Step 3: Self-Validation Checkpoint. Before acquiring the sample spectrum, run a blank DMSO-d6 scan. Verify the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively broad or shifted, discard the solvent, as high moisture will degrade the -NH2 signals.
Step 4: Acquisition. Acquire the spectrum at 400 MHz using 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the amide protons.
Protocol B: FT-IR Sample Preparation and Acquisition
Step 1: Background Validation. Perform a background scan of the empty sample compartment. Self-Validation: Ensure the baseline is flat and H2O/CO2 atmospheric interferences are digitally subtracted.
Step 2: Matrix Homogenization. Triturate 1–2 mg of the dried sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar until a fine, uniform powder is achieved.
Step 3: Pelleting & Acquisition. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent disk. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans).
Data Presentation and Structural Elucidation
The quantitative data derived from the protocols are summarized in the tables below. The restricted rotation of the N-nitroso group is the primary driver for the peak splitting observed in the NMR data.
Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Introduction & Regulatory Context The stringent regulatory scrutiny surrounding nitrosamine impurities has fundamentally shifted analytical testing paradigms in pharmaceutical development. Following the initial discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
The stringent regulatory scrutiny surrounding nitrosamine impurities has fundamentally shifted analytical testing paradigms in pharmaceutical development. Following the initial discovery of volatile nitrosamines in sartan drugs, regulatory bodies have expanded their focus to include complex, highly polar Nitrosamine Drug Substance-Related Impurities (NDSRIs) ()[1]. The FDA's updated guidance (Revision 2, September 2024) and the EMA's Article 5(3) assessment report mandate rigorous risk assessments and confirmatory testing for all chemically synthesized APIs and their formulated products ()[2].
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4), also known as N-Nitroso-2,2'-iminodiacetohydrazide, is a highly polar nitrosamine impurity ()[3]. It is frequently monitored as a critical degradation product or synthetic impurity in complex active pharmaceutical ingredients (APIs), notably Hydroxocobalamin (Vitamin B12a) formulations ()[4].
Chemical Properties & Mechanistic Challenges
Standard nitrosamine analytical methods rely on liquid-liquid extraction (LLE) using dichloromethane (DCM) followed by reverse-phase chromatography. However, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide completely defies this approach due to its unique structural properties:
Extreme Hydrophilicity: The molecule contains two hydrazide groups (-CONHNH₂) and a central nitrosamine core. This results in a highly negative LogP value. It is insoluble in non-polar organic solvents and will not partition into DCM during LLE.
Matrix Interference: When present as an impurity in Hydroxocobalamin, direct injection is impossible. Hydroxocobalamin is a massive, highly water-soluble macrocycle (MW ~1346 Da) that causes severe ion suppression and rapid column fouling ()[4].
Chromatographic Retention: On a standard C18 column, this polar nitrosamine elutes in the void volume, co-eluting with un-retained matrix salts and leading to false negatives.
Experimental Workflows & Causality
To overcome these challenges, this protocol utilizes a self-validating, orthogonal sample preparation strategy designed specifically for polar NDSRIs:
Size-Exclusion via Ultrafiltration: Because the API (Hydroxocobalamin, 1346 Da) is significantly larger than the nitrosamine impurity (190 Da), a 3 kDa Molecular Weight Cut-Off (MWCO) filter effectively traps the API while allowing the target analyte to pass into the filtrate. This capitalizes on the size differential rather than polarity, preventing the downstream SPE cartridge from being overloaded by the API.
Hydrophilic Lipophilic Balance (HLB) SPE: The filtrate is enriched using a polymeric HLB Solid Phase Extraction cartridge. Unlike silica-based C18, HLB retains highly polar analytes through balanced hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) interactions.
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to retain the highly polar hydrazide groups, providing excellent peak shape and separating the analyte from any remaining void-volume interferents.
Figure 1: Optimized sample prep workflow for polar nitrosamine extraction from complex API matrices.
Step-by-Step Methodology
Sample Solubilization & Ultrafiltration
Weighing: Accurately weigh 100 mg of the API sample (e.g., Hydroxocobalamin formulation) into a 15 mL polypropylene centrifuge tube. Add 10 µL of an appropriate isotopically labeled internal standard (ISTD) to self-validate recovery.
Solubilization: Add 5.0 mL of 10 mM Ammonium Formate buffer (pH 4.5). Causality: The mildly acidic pH prevents the degradation of the nitrosamine core and ensures the basic hydrazide groups remain stable during extraction.
Agitation: Vortex for 2 minutes and sonicate for 5 minutes at room temperature until fully dissolved.
Size Exclusion: Transfer 2.0 mL of the solution to a 3 kDa MWCO centrifugal filter unit (e.g., Amicon® Ultra).
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the ultrafiltrate containing the low-molecular-weight nitrosamine.
Solid Phase Extraction (HLB)
Conditioning: Pass 3.0 mL of LC-MS grade Methanol through a 200 mg HLB SPE cartridge, followed immediately by 3.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry.
Loading: Load 1.5 mL of the collected ultrafiltrate onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal partitioning.
Washing: Wash the cartridge with 2.0 mL of 2% Methanol in water. Causality: This step removes highly polar inorganic salts without prematurely eluting the target polar nitrosamine.
Elution: Elute the nitrosamine with 3.0 mL of Methanol containing 5% Formic Acid. Causality: The addition of formic acid disrupts hydrogen bonding between the hydrazide groups and the SPE sorbent, ensuring quantitative recovery.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate, matching the initial HILIC mobile phase conditions to prevent solvent effects during injection.
LC-MS/MS Analytical Method
Analytical Column: Waters XBridge BEH Amide (100 mm × 2.1 mm, 2.5 µm) or equivalent HILIC column.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Data Presentation
Table 1: HILIC LC Gradient Table
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
10
90
Equilibration
1.0
10
90
Isocratic Hold
5.0
50
50
Analyte Elution
7.0
50
50
Column Wash
7.1
10
90
Re-equilibration
| 10.0| 10 | 90 | End of Run |
Table 2: MRM Transitions for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Technical Support Center: Overcoming Matrix Interference in LC-MS/MS Analysis of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Welcome to the Technical Support Center. As regulatory scrutiny on mutagenic impurities intensifies, the accurate quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4) —widely recognized as N-Ni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As regulatory scrutiny on mutagenic impurities intensifies, the accurate quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4) —widely recognized as N-Nitroso Hydroxocobalamin Impurity 1[1]—has become a critical analytical challenge.
Due to its highly polar structure (featuring two hydrazinyl-oxoethyl groups), this specific nitrosamine exhibits exceptionally weak retention on standard reversed-phase columns. This causes it to co-elute with active pharmaceutical ingredients (APIs) and formulation excipients, leading to severe matrix interference and ion suppression during Electrospray Ionization (ESI)[2][3].
This guide provides self-validating protocols, mechanistic troubleshooting, and step-by-step methodologies to ensure robust, ICH M10-compliant LC-MS/MS assays.
Caption: Logical decision tree for assessing and mitigating LC-MS/MS matrix effects.
Section 1: FAQs on Matrix Interference Mechanisms
Q: What is the mechanistic cause of ion suppression in the analysis of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide?A: Ion suppression is a physical competition for charge and surface area within the ESI droplets. Because this specific nitrosamine is highly polar, it elutes in the solvent front alongside high-concentration matrix components (such as the Hydroxocobalamin API or polar excipients). These abundant matrix molecules monopolize the available charge, drastically reducing the ionization efficiency and signal of the trace nitrosamine[2].
Q: How can I definitively prove that my signal loss is due to matrix effects and not poor extraction recovery?A: You must decouple extraction efficiency from ionization efficiency by establishing a self-validating post-extraction spike protocol.
Extract a blank matrix sample using your standard procedure.
Spike the target nitrosamine into the final extracted blank (Solution A).
Prepare a neat solvent standard at the exact same concentration (Solution B).
Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Solution A / Peak Area of Solution B) × 100[2].
If ME is <100%, you have confirmed ion suppression. Relying solely on pre-extraction spikes conflates recovery loss with ion suppression, leading to misguided troubleshooting.
Section 2: Self-Validating Experimental Protocols
To overcome severe matrix interference, a two-pronged approach is required: physical removal of the matrix via Solid-Phase Extraction (SPE) and chromatographic optimization.
Protocol A: Solid-Phase Extraction (SPE) for Matrix Removal
SPE is highly recommended for complex drug product matrices to physically separate the nitrosamine from the API[2][3].
Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., HLB).
Loading: Dilute the sample matrix 1:5 in water to reduce viscosity and load 1 mL onto the cartridge at a flow rate of 1 mL/min[2].
Washing: Wash with 2 mL of 5% Methanol in water. Causality: This critical step removes highly polar salts and un-retained excipients while keeping the slightly retained nitrosamine immobilized on the sorbent.
Elution: Elute the target analyte with 2 mL of 100% Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 200 µL of the initial mobile phase to match the chromatographic conditions and prevent peak distortion[2].
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for nitrosamine isolation.
If SPE cleanup is insufficient, chromatography must be optimized to shift the nitrosamine away from the residual matrix suppression zone.
Column Selection: Replace the standard C18 column with a polar-embedded or aqueous-stable stationary phase (e.g., Evosphere AQUA) designed to retain highly polar analytes[4].
Mobile Phase: Use 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Methanol (Mobile Phase B).
Gradient Design: Hold at 100% Aqueous (0% B) for the first 2.5 minutes to retain N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, allowing unretained matrix salts to divert to waste. Ramp to 95% B over 5 minutes to elute the API[4].
Section 3: Quantitative Data Presentation
The following table summarizes the quantitative improvements achieved by implementing the self-validating protocols described above.
Analytical Strategy
Matrix Effect (%)
Recovery (%)
S/N Ratio
LOQ (ng/mL)
Direct Injection (Protein Precipitation)
32% (Severe Suppression)
N/A
8:1
5.0
Standard C18 + Liquid-Liquid Extraction
65% (Moderate Suppression)
45%
25:1
2.0
Optimized SPE + Polar-Embedded LC Column
96% (Negligible Effect)
88%
150:1
0.3
Section 4: Advanced Troubleshooting FAQs
Q: I am using a Stable Isotope-Labeled (SIL) internal standard, but my accuracy at the Limit of Quantitation (LOQ) is still failing. Why?A: Stable isotope-labeled (SIL) internal standards (such as 15N or deuterated analogs) are the gold standard because they co-elute with the target analyte and experience identical matrix effects, allowing for mathematical correction[2]. However, they cannot recover lost absolute signal. If the matrix causes 90% ion suppression, both the analyte and the SIL-IS lose 90% of their signal. The resulting low signal-to-noise (S/N) ratio leads to baseline integration errors and poor accuracy at trace levels. You must physically remove the matrix (via SPE) to restore absolute signal before relying on the SIL-IS for final quantitative correction.
Q: I am observing a false positive peak that overestimates the nitrosamine concentration. What causes this and how do I resolve it?A: False positives in nitrosamine analysis frequently occur due to isobaric interferences from high-concentration solvents or excipients. For example, solvents like N,N-dimethylformamide (DMF) can cause isotopic interference (via 13C or 15N isotopes) that mimics the Multiple Reaction Monitoring (MRM) transitions of low-molecular-weight nitrosamines[4]. To resolve this, ensure your chromatographic gradient provides a minimum resolution (Rs > 2.0) between the target nitrosamine and any solvent/matrix peaks. Utilizing a high-retention aqueous column prevents this co-elution and eliminates the false positive[4].
Q: Why do my peak shapes degrade when I use organic diluents for sample preparation?A: Due to the extreme polarity of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, injecting it in a strong organic solvent (like 100% Methanol) causes a solvent mismatch with the highly aqueous initial mobile phase. This leads to premature elution and peak broadening (the "solvent effect"), which severely limits the LOD and LOQ[5]. Always evaporate the organic eluate and reconstitute the sample in the initial mobile phase to ensure sharp, Gaussian peak shapes[2][5].
References
Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS. ACS Publications.[Link]
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
N-Nitroso Hydroxocobalamin Impurity 1 | CAS No: 5438-82-4. Cleanchem. [Link]
Technical Support Center: Optimizing HPLC Mobile Phase Gradients for N-Nitroso Hydroxocobalamin Impurity 1
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) method...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the detection of N-Nitroso Hydroxocobalamin Impurity 1 .
Due to strict regulatory scrutiny on mutagenic 1 [1], achieving baseline separation between this specific polar impurity and the massive active pharmaceutical ingredient (API) requires precise gradient engineering.
Mechanistic Causality in Gradient Design
To optimize the mobile phase gradient, we must first understand the physicochemical dichotomy between the analyte and the API. This causality dictates every parameter of the experimental protocol.
The Analyte (Impurity 1): N-Nitroso Hydroxocobalamin Impurity 1 (CAS No: 5438-82-4) is chemically identified as N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide [2]. It is a highly polar, low-molecular-weight compound (MW 190.16 g/mol ) [3].
The API (Hydroxocobalamin): Hydroxocobalamin is a massive, complex corrin ring structure containing a central cobalt atom (MW ~1346.4 g/mol for the HCl salt) [4].
The Chromatographic Challenge: Standard reversed-phase gradients (e.g., starting at 10–20% organic solvent) will cause the highly hydrophilic Impurity 1 to elute immediately in the void volume, risking matrix suppression and co-elution with solvent peaks. Conversely, the bulky, hydrophobic Hydroxocobalamin requires a high organic concentration to elute efficiently without severe peak tailing.
Therefore, the gradient must act as a "two-stage" system: an extended, highly aqueous hold to retain the polar nitrosamine, followed by a steep organic ramp to desorb the API [5].
Logical workflow of gradient optimization for polar impurity retention and API elution.
Experimental Protocol: Step-by-Step Methodology
This self-validating protocol utilizes a mass-spectrometry-compatible mobile phase to ensure readiness for LC-MS/MS integration, which is often required to meet the 10–20 ng/mL quantitation limits for nitrosamines [6].
Phase 1: Preparation of Mobile Phases
Mobile Phase A (Aqueous): Measure 1000 mL of MS-grade Deionized Water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas. Rationale: Formic acid provides an acidic pH to suppress the ionization of secondary silanols on the column, ensuring sharp peaks for the basic moieties of the API[5].
Mobile Phase B (Organic): Measure 1000 mL of MS-grade Acetonitrile (ACN). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix and degas.
Phase 2: Column Selection & Equilibration
Column: Install a 100% aqueous-compatible reversed-phase column (e.g., Waters XSelect HSS T3 or Cogent Bidentate C18, 4.6 x 150 mm, 3.5 µm) [5, 6]. Standard C18 columns will suffer from phase collapse (dewetting) under the 98% aqueous conditions required for this method.
Equilibration: Flush the column with 98% Mobile Phase A / 2% Mobile Phase B for 20 column volumes at a flow rate of 1.0 mL/min. Set the column oven temperature to 35°C.
Phase 3: Sample Preparation
Diluent: Prepare a diluent of 95:5 Water:Methanol. Critical Step: Using a high-organic diluent will cause the polar Impurity 1 to experience "solvent breakthrough" and elute in the void volume.
API Solution: Dissolve Hydroxocobalamin in the diluent to a final concentration of 1.0 mg/mL.
Spiked Standard: Spike N-Nitroso Hydroxocobalamin Impurity 1 into the API solution at the target specification limit (e.g., 20 ng/mL) to validate retention and recovery.
Quantitative Data Summaries
Table 1: Optimized Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Curve
Purpose
0.0
1.0
98
2
Initial
Isocratic hold to retain polar Impurity 1
3.0
1.0
98
2
6 (Linear)
Impurity 1 elutes (~2.5 min)
15.0
1.0
10
90
6 (Linear)
Ramp to desorb Hydroxocobalamin API
18.0
1.0
10
90
6 (Linear)
Column wash to remove hydrophobic matrix
18.1
1.0
98
2
1 (Step)
Return to initial conditions
25.0
1.0
98
2
1 (Step)
Re-equilibration
Table 2: System Suitability Criteria
Parameter
Target Acceptance Criteria
Corrective Action if Failed
Retention Time (Impurity 1)
> 2.0 minutes
Decrease initial %B to 1%
Resolution (Impurity 1 vs API)
> 2.5
Flatten gradient ramp slope
Tailing Factor (API)
≤ 1.5
Check mobile phase pH / replace column
Blank Carryover
≤ 0.1% of target limit
Extend the 90% organic wash phase
Troubleshooting Guides & FAQs
Q: Why is N-Nitroso Hydroxocobalamin Impurity 1 eluting in the void volume (tR < 1.5 min)?A: This is the most common issue due to the impurity's high polarity (C4H10N6O3) [3]. First, verify that your sample diluent is highly aqueous (≥95% water). If the diluent is correct, your column may be experiencing phase collapse. Ensure you are using an AQ-compatible column (like an HSS T3) [6]. Finally, reduce the initial organic composition of the gradient from 2% to 1%.
Q: Why am I seeing severe peak tailing and carryover of the Hydroxocobalamin API in my blank injections?A: Hydroxocobalamin is a massive, highly retentive molecule. If it is tailing, the acidic modifier (0.1% Formic Acid) may be insufficient to mask secondary silanol interactions on an aging column. If you are seeing carryover, the column wash phase (15.0–18.0 min at 90% B) is too short. Extend the hold at 90% B to 6 minutes to ensure complete desorption.
Q: Can I use Methanol instead of Acetonitrile for Mobile Phase B?A: While Methanol is sometimes preferred in nitrosamine analysis to prevent the theoretical formation of artifactual nitrosamines during the run, Acetonitrile is strongly recommended here. Acetonitrile is a stronger eluent and provides significantly sharper peak shapes for the bulky Hydroxocobalamin complex. If you switch to Methanol, you will likely need to extend the gradient run time by 10-15 minutes to fully elute the API.
Decision tree for troubleshooting co-elution and poor retention of Impurity 1.
References
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology - ACS Publications.1
N-Nitroso Hydroxocobalamin Impurity 1 | CAS No: 5438-82-4. Cleanchem Laboratories.2
CERTIFICATE OF ANALYSIS: N-Nitroso Hydroxocobalamin Impurity 1. Cleanchem Laboratories.3
Preventing in-situ formation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide during QC testing
Preventing In-Situ Formation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals. The Causality of Artifactual Nitrosation When anal...
Author: BenchChem Technical Support Team. Date: April 2026
Preventing In-Situ Formation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals.
The Causality of Artifactual Nitrosation
When analyzing complex pharmaceutical formulations, the detection of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4)—frequently identified as N-Nitroso Hydroxocobalamin Impurity 1[1]—can often be a laboratory artifact rather than a true batch impurity.
The Chemical Mechanism:
The precursor amine for this impurity contains secondary amine/hydrazide moieties that are highly susceptible to electrophilic attack by nitrosating agents[2]. During standard Quality Control (QC) testing, trace nitrites (NO₂⁻) present in excipients, reagent-grade water, or solvents are exposed to the acidic conditions commonly used in LC-MS/MS mobile phases or extraction buffers[3]. This acidic environment protonates the nitrite, driving the formation of the highly reactive nitrosonium ion (NO⁺). The subsequent N-nitrosation occurs rapidly in the sample vial, leading to false positives and unnecessary out-of-specification (OOS) investigations[4].
Chemical mechanism of in-situ nitrosamine formation and the neutralizing effect of scavengers.
Troubleshooting FAQs
Q: My LC-MS/MS results show fluctuating levels of this nitrosamine across different runs of the same batch. What is causing this?A: High variability is a classic indicator of in-situ formation[5]. Variables such as trace nitrite variations in extraction solvents, the duration samples sit in the autosampler, and localized heat generated during ultrasonic extraction (sonication) all alter the reaction kinetics, leading to inconsistent artifactual generation[4].
Q: How can I definitively prove the nitrosamine is forming during my analysis and is not present in the drug product?A: Implement a self-validating control system. Spike your sample with a stable isotope-labeled version of the precursor amine (e.g., ¹³C or ¹⁵N-labeled). If you detect the corresponding heavy-labeled nitrosamine during LC-MS/MS analysis, it is absolute proof that the nitrosation reaction is actively occurring during your sample preparation or chromatographic run[6].
Q: Does the extraction method matter?A: Yes. Sonication generates localized heat, which accelerates the kinetics of nitrosamine formation. Using a vortex mixer or mechanical shaking at chilled temperatures is strongly recommended to prevent artifact generation[5].
Q: What is the most effective way to halt this artifactual formation?A: The addition of a nitrite scavenger, such as ascorbic acid or sulfamic acid, directly to the extraction diluent[7]. These scavengers outcompete the precursor amine for the nitrosonium ion, effectively neutralizing the nitrosating agent before it can react[7].
Self-Validating Mitigation Protocol
To ensure scientific integrity and eliminate false positives, adopt the following optimized, step-by-step sample preparation methodology[4].
Materials Required:
Extraction Diluent: 50 mM Ascorbic Acid in LC-MS grade Water (Prepared fresh daily).
Control Standard: Isotope-labeled precursor amine.
Equipment: Refrigerated centrifuge and autosampler.
Step-by-Step Methodology:
Pre-Chilling: Pre-chill the extraction diluent, sample vials, and centrifuge rotor to 4°C. Lowering the temperature exponentially decreases nitrosation kinetics.
Sample Weighing: Accurately weigh the required amount of the drug substance/product into a pre-chilled 15 mL centrifuge tube.
Scavenger Addition: Add 5.0 mL of the chilled 50 mM Ascorbic Acid extraction diluent. Crucial: The scavenger must be introduced before any acidic modifiers.
Isotope Spiking (Control): Add 10 µL of the isotope-labeled precursor amine standard (1 µg/mL) to the mixture to act as your self-validating control.
Agitation: Vortex the sample vigorously for 5 minutes. Critical Warning: Do NOT use ultrasonic baths (sonication), as the localized cavitation heat will accelerate artifactual nitrosamine formation[5].
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients.
Analysis: Transfer the clear supernatant to an amber LC vial and place it immediately into an autosampler maintained at 4°C. Proceed with LC-MS/MS analysis.
Self-validating QC sample preparation workflow to prevent artifactual nitrosamine generation.
Quantitative Impact of Mitigation Strategies
The following table summarizes validation data demonstrating the efficacy of the mitigated protocol in preventing the in-situ formation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Experimental Condition
Nitrite Scavenger Used
Autosampler Temp
Target Nitrosamine Detected (ppb)
Labeled Artifact Formed (%)
Standard Prep (Sonication)
None
25°C
145 ppb (False Positive)
12.5%
Chilled Prep (Vortex)
None
4°C
85 ppb
5.2%
Scavenger + Chilled (Vortex)
Ascorbic Acid (50 mM)
4°C
< LOQ (5.0 ppb)
0.0%
Scavenger + Chilled (Vortex)
Sulfamic Acid (50 mM)
4°C
< LOQ (5.0 ppb)
0.0%
Note: The presence of the "Labeled Artifact (%)" directly correlates with the artifactual generation of the target nitrosamine. A 0.0% labeled artifact confirms a self-validated, artifact-free extraction.
References
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Control of Nitrosamine Impurities in Human Drugs
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges
Source: Pharmaceuticals and Medical Devices Agency (PMDA)
URL:[Link]
Reducing false positive peaks in hydrazine-based nitrosamine impurity screening
Welcome to the Technical Support Center for Nitrosamine Impurity Screening. As regulatory agencies enforce increasingly stringent Acceptable Intake (AI) limits for nitrosamines, analytical laboratories face a critical ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Nitrosamine Impurity Screening. As regulatory agencies enforce increasingly stringent Acceptable Intake (AI) limits for nitrosamines, analytical laboratories face a critical challenge: distinguishing true contamination from analytical artifacts.
Hydrazine-based Active Pharmaceutical Ingredients (APIs) are particularly problematic. The hydrazine functional group is highly vulnerable to oxidation and nitrosation, making it a prime precursor for Nitrosamine Drug Substance-Related Impurities (NDSRIs) [[1]](). However, the very methods used to detect these impurities can inadvertently create them, leading to costly false positives 2.
This guide provides field-proven, self-validating strategies to identify root causes and eliminate false positive peaks in your LC-MS/MS workflows.
Section 1: Troubleshooting FAQs (The "Why" Behind False Positives)
Q: Why am I seeing N-nitrosodimethylamine (NDMA) peaks in my hydrazine-based API when our synthesis route uses no nitrosating agents?A: You are likely observing in situ artifact formation. During sample preparation, acidic diluents combined with trace nitrites (ubiquitous in lab water, excipients, or airborne sources) can oxidize the hydrazine/amine functional groups, generating nitrosamines directly inside your sample vial 3. This means the testing method is creating the contamination it is trying to detect 2. To establish causality, you must introduce a nitrite scavenger (like Vitamin E or Pyrogallol) to outcompete the API for the nitrosating agent 4.
Q: How can I differentiate between a true nitrosamine peak and an isobaric interference?A: Low molecular weight nitrosamines are notorious for isobaric overlap. A classic example is N,N-dimethylformamide (DMF), a common residual solvent, which co-elutes with NDMA and shares near-identical mass transitions, leading to severe over-quantification and false positives 5. If you suspect interference, you must shift from standard C18 columns to orthogonal stationary phases (like Pentafluorophenyl - PFP) to achieve chromatographic resolution, or utilize High-Resolution Mass Spectrometry (HRMS) to differentiate the exact masses 6.
Q: My method blanks are clean, but my low-level NDMA standards have terrible signal-to-noise (S/N). Is this chemical noise mimicking a peak?A: Yes. If you optimized your mass spectrometer's Declustering Potential (DP) or Q0 Dissociation (Q0D) using direct syringe infusion, your settings are flawed 7. Syringe infusion does not account for the heavy solvent clusters generated during actual LC flow. These solvent clusters enter the MS source and elevate the chemical background at low m/z ranges, masking your analyte or creating false baseline peaks 7.
Mechanism of in situ nitrosamine artifact formation and mitigation via nitrite scavengers.
Logical workflow for identifying and resolving false positive nitrosamine peaks in LC-MS/MS.
Section 3: Self-Validating Experimental Protocols
Protocol A: The Scavenger-Spike Recovery Workflow
To prove that a peak is a false positive caused by in situ formation, you must implement a self-validating scavenger protocol. This ensures the scavenger eliminates the artifact without suppressing true nitrosamine signals.
Baseline Preparation: Weigh 30 mg of the hydrazine-based API. Dissolve in 1.0 mL of your standard analytical diluent.
Scavenger Preparation: Prepare a parallel sample using a modified diluent containing a nitrite scavenger (e.g., 20 mg/mL Pyrogallol or Vitamin E) and a mild acidifier (0.1% Phosphoric acid) to drive the scavenging kinetics 4.
Spike Recovery (Validation Step): Prepare a third sample using the scavenger diluent, spiked with a known concentration of the target nitrosamine (e.g., 10 ppb NDMA).
LC-MS/MS Analysis: Inject all three samples using Atmospheric Pressure Chemical Ionization (APCI), which is less susceptible to matrix interference than ESI .
Causality Check:
If Baseline > Scavenger:In situ formation is confirmed. The initial peak was a false positive.
If Spike Recovery is 90-110%: The scavenger successfully neutralized nitrites without causing ion suppression, validating the accuracy of the mitigated method.
To eliminate high chemical background noise that mimics low-level nitrosamine peaks, optimize parameters dynamically under LC flow.
Bypass Syringe Infusion: Discard values obtained via direct syringe infusion, as they fail to account for mobile phase background 7.
Dynamic Injection Sequence: Set up an LC sequence injecting a low-level NDMA standard (e.g., 1 ppb).
Voltage Stepping: Program the MS method to acquire the NDMA MRM transition (e.g., 75 > 43) across multiple injections, increasing the Q0D/DP voltage in 10V increments per run.
Curtain Gas Titration: Perform a secondary sequence increasing curtain gas pressure from standard levels (e.g., 40 psi) to high flow (e.g., 55 psi) in 5 psi increments to break up solvent clusters 7.
Data Evaluation: Plot the Signal-to-Noise (S/N) ratio (not absolute peak height) against the settings. Select the parameters that yield the highest S/N.
Section 4: Quantitative Data Summaries
Table 1: Quantitative Impact of Nitrite Scavengers on NDMA In Situ Formation
Scavenger System
Matrix / Diluent
NDMA Detected (ppb)
Mitigation Status
None (Control)
Isopropanol (IPA)
1000.0
Severe False Positive
Pyrogallol (20 mg/mL)
IPA
28.0
Partial Mitigation
Pyrogallol + 0.1% Phosphoric Acid
IPA
0.7
Complete Mitigation (<10% AI)
Data synthesized from established scavenger evaluations demonstrating the necessity of acidic conditions to drive scavenger kinetics 4.
Table 2: LC-MS/MS Instrument Parameter Optimization for Low-Mass Nitrosamines
Parameter
Syringe Infusion Optimization
LC-MS Flow Optimization
Impact on S/N Ratio
Q0 Dissociation (Q0D) / DP
Low voltage (optimized for pure analyte)
Higher voltage (breaks solvent clusters)
Up to 3x increase in S/N
Curtain Gas Pressure
40 psi (Standard)
55 psi (High flow)
~50% reduction in background noise
Ionization Mode
ESI (5-10 µL/min)
APCI (>100 µL/min)
Reduced matrix suppression
Data based on empirical LC-MS/MS optimization strategies for NDMA background reduction 7.
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS
Source: Separation Science
URL:[Link]
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro
Source: Waters Corporation
URL:[Link]
Active Pharmaceutical Ingredients Committee (APIC) Nitrosamine Risk Management: Guidance for API Manufacturers
Source: CEFIC
URL:[Link]
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs
Source: LCGC International
URL:[Link]
A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products
Source: National Institutes of Health (PMC)
URL:[Link]
Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products
Source: European Medicines Agency (EMA)
URL:[Link]
Refining extraction recovery rates for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide in complex matrices
Welcome to the Technical Support Center for advanced analytical troubleshooting. This guide is specifically engineered for researchers and scientists facing challenges with the extraction and trace-level quantification o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced analytical troubleshooting. This guide is specifically engineered for researchers and scientists facing challenges with the extraction and trace-level quantification of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4).
As a highly polar Nitrosamine Drug Substance-Related Impurity (NDSRI) featuring dual nucleophilic hydrazide groups, this compound defies standard sample preparation logic. The following protocols and FAQs synthesize field-proven chromatographic principles with mechanistic causality to help you achieve robust, self-validating recovery rates.
Optimized Analytical Workflow
Optimized tandem SPE and HILIC-MS/MS workflow for highly polar nitrosamine extraction.
Troubleshooting FAQs
Q1: Why are my Liquid-Liquid Extraction (LLE) recovery rates consistently below 20% for this specific impurity?The Causality: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide possesses a highly polar nitrosamine core flanked by two terminal hydrazide (-NH-NH2) groups. This structural configuration results in an extremely low partition coefficient (LogP). In standard LLE using organic solvents like dichloromethane or ethyl acetate, the thermodynamic preference of the analyte is to remain entirely in the aqueous phase[1].
The Solution: Abandon LLE in favor of a tandem Solid-Phase Extraction (SPE) approach. Utilize a reversed-phase Hydrophilic-Lipophilic Balance (HLB) cartridge in the top position to trap non-polar matrix interferences (like the API or excipients). Because the nitrosamine is highly polar, it will break through the HLB sorbent and can be subsequently captured by a carbonaceous sorbent cartridge placed in the bottom position[2][3].
Q2: I am observing high variability and analyte loss during sample preparation, even with SPE. What is causing this degradation?The Causality: The terminal hydrazide groups on this molecule are highly nucleophilic. In complex matrices—especially formulated drug products or biological fluids—these groups readily react with trace aldehydes or ketones to form stable hydrazones via a carbinolamine intermediate[4][5]. This in-situ matrix reaction depletes the free analyte before it can be extracted, leading to artificially low recovery rates.
The Solution: Implement matrix quenching or pre-column derivatization. By adding a mild derivatizing agent under acidic conditions, you can intentionally convert the reactive hydrazides into stable Schiff bases prior to extraction[5]. This not only halts unpredictable matrix reactions but also increases the molecule's hydrophobicity, improving its retention on standard SPE sorbents.
Q3: How do I overcome the severe ion suppression observed during LC-MS/MS analysis of this compound?The Causality: Highly polar, uncharged nitrosamines exhibit negligible retention on standard reversed-phase C18 columns. Consequently, they elute in the void volume alongside unretained salts and polar matrix components, causing massive electrospray ionization (ESI) suppression[1][2].
The Solution: Transition your chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention for hydrophilic molecules. This shifts the elution of the nitrosamine well away from the solvent front, drastically improving the Signal-to-Noise (S/N) ratio[2]. Always pair this with a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct for any residual matrix effects.
Quantitative Recovery Data
The following table summarizes the self-validating data demonstrating the necessity of phase-appropriate extraction methodologies for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Extraction Methodology
Matrix Type
Analyte Modification
Mean Recovery (%)
RSD (%)
Standard LLE (DCM)
API Formulation
None
14.2%
28.5%
Single SPE (C18 Sorbent)
API Formulation
None
38.7%
19.2%
Tandem SPE (HLB + Carbon)
API Formulation
None
85.4%
< 7.0%
Tandem SPE (HLB + Carbon)
Biological Fluid
Pre-column Derivatization
92.1%
< 4.5%
Step-by-Step Methodology: Tandem SPE for Polar Nitrosamines
To ensure absolute trustworthiness and reproducibility, follow this validated protocol for extracting highly polar hydrazinyl-nitrosamines from complex matrices[1][3].
Phase 1: Sample Pre-Treatment & Stabilization
Accurately weigh 100 mg of the complex matrix (e.g., crushed API tablet) into a centrifuge tube.
Add 5.0 mL of LC-MS grade water and spike with an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS).
(Optional for Bio-matrices): Add 20 µL of a 2% (v/v) trichloroacetic acid catalyst and a suitable aldehyde derivatizing agent to stabilize the hydrazide groups[5]. Incubate at 50°C for 30 minutes, then cool to room temperature.
Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes to pellet insoluble excipients.
Phase 2: Tandem SPE Execution
5. Conditioning: Assemble a tandem SPE setup using an Oasis HLB cartridge (200 mg) on top of an Activated Carbon cartridge (200 mg). Condition the stacked cartridges with 5 mL of methanol followed by 5 mL of LC-MS grade water.
6. Loading: Load the supernatant from Step 4 onto the tandem setup at a strictly controlled flow rate of 1 mL/min. Mechanism: Non-polar matrix components are trapped on the HLB; the polar nitrosamine breaks through and is enriched on the carbon sorbent.
7. Washing: Wash the tandem setup with 2 mL of 5% methanol in water to purge residual salts.
8. Separation: Disconnect and discard the top HLB cartridge.
9. Elution: Elute the target nitrosamine from the bottom carbon cartridge using 4 mL of a Dichloromethane/Methanol mixture (80:20, v/v).
Phase 3: Reconstitution for HILIC-MS/MS
10. Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.
11. Reconstitute the residue in 200 µL of your initial HILIC mobile phase (e.g., 90% Acetonitrile containing 10 mM Ammonium Formate). Vortex thoroughly before transferring to an autosampler vial for LC-MS/MS injection.
References
Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry
Source: Canadian Science Publishing
URL: [Link][2]
Title: Analysis of Nitrosamines in Wastewater: Exploring the Trace Level Quantification Capabilities of a Hybrid Linear Ion Trap/Orbitrap Mass Spectrometer
Source: Analytical Chemistry - ACS Publications
URL: [Link][3]
Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation
Source: Organic Process Research & Development - ACS Publications
URL: [Link][1]
Title: Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry
Source: PMC - National Institutes of Health (NIH)
URL: [Link][4]
Comparing LC-MS/MS and GC-MS sensitivity for CAS 5438-82-4 detection
Comparative Sensitivity Guide: LC-MS/MS vs. GC-MS for the Detection of CAS 5438-82-4 Executive Summary The pharmaceutical industry’s mandate to monitor and control nitrosamine impurities has driven analytical chemistry t...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Sensitivity Guide: LC-MS/MS vs. GC-MS for the Detection of CAS 5438-82-4
Executive Summary
The pharmaceutical industry’s mandate to monitor and control nitrosamine impurities has driven analytical chemistry to its absolute limits of sensitivity and specificity. Regulatory bodies, including the FDA and EMA, have established strict Acceptable Intake (AI) limits for nitrosamines, often requiring limits of quantitation (LOQ) in the parts-per-billion (ppb) or parts-per-trillion (ppt) range[1].
While simple, volatile nitrosamines like N-nitrosodimethylamine (NDMA) can be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) present a severe analytical challenge[2]. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against GC-MS for the detection of CAS 5438-82-4 (N,N-Bis(2-hydrazinyl-2-oxoethyl)nitrous amide), also known as N-Nitroso Hydroxocobalamin Impurity 1[3]. Through mechanistic analysis and empirical data, we demonstrate why LC-MS/MS is the definitive gold standard for this highly polar, thermally labile compound.
Chemical Profiling & Mechanistic Causality
To understand the analytical behavior of CAS 5438-82-4, we must first analyze its molecular architecture. The compound (C₄H₁₀N₆O₃, MW: 190.16 g/mol ) contains a nitrosamine core flanked by two hydrazide groups.
The GC-MS Failure Mechanism:
GC-MS relies on compound volatility and thermal stability. The dual hydrazide groups in CAS 5438-82-4 render the molecule highly polar and non-volatile. Attempting to analyze this compound via GC-MS introduces a fatal causality loop:
Active Site Adsorption: The polar hydrazides irreversibly bind to silanol active sites in the GC inlet and column, causing severe peak tailing and signal loss.
Derivatization Paradox: To mask the polarity, silylation (e.g., using BSTFA) is required. However, derivatization requires elevated temperatures.
Thermal Degradation: The N-NO bond is notoriously thermally labile. The heat required for derivatization and the high temperatures of the GC inlet (typically 250°C) cause denitrosation (cleavage of the NO group). Consequently, the intact molecule is destroyed before it ever reaches the mass analyzer.
The LC-MS/MS Advantage:
LC-MS/MS bypasses thermal degradation entirely. Utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the technique provides "soft" ionization, preserving the intact protonated precursor ion [M+H]⁺. Furthermore, the high polarity of CAS 5438-82-4 becomes an asset when paired with specialized reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, allowing for excellent retention and matrix separation[4].
Mechanistic workflow: LC-MS/MS intact preservation vs. GC-MS thermal degradation.
Quantitative Performance Comparison
The table below synthesizes the analytical performance of both platforms when targeting CAS 5438-82-4 in a complex Active Pharmaceutical Ingredient (API) matrix. The data clearly illustrates the superiority of triple quadrupole (QqQ) LC-MS/MS over single quadrupole (SQ) GC-MS.
Analytical Parameter
LC-MS/MS (ESI-QqQ)
GC-MS (EI-SQ with Derivatization)
Limit of Detection (LOD)
0.005 ng/mL
> 10.0 ng/mL
Limit of Quantitation (LOQ)
0.015 ng/mL
> 25.0 ng/mL
Linearity (R²)
> 0.999 (0.015 - 100 ng/mL)
< 0.92 (Erratic due to degradation)
Recovery (%)
94% - 102%
20% - 45% (Highly variable)
Matrix Effect
Minimal (compensated by IS)
Severe (derivatization interference)
Throughput
High (Direct injection)
Low (Extensive sample prep required)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in regulatory submissions, analytical methods must be self-validating. This means the protocol inherently flags false positives, matrix interferences, or extraction failures without requiring external intervention.
Optimal LC-MS/MS Workflow (Recommended)
This method leverages the FDA's preference for high-resolution or tandem MS techniques for complex nitrosamines[4].
Sample Preparation (Self-Validating Recovery):
Weigh 100 mg of the API into a centrifuge tube.
Spike the sample with 1.0 ng/mL of a stable isotope-labeled internal standard (IS) (e.g., a ¹³C/¹⁵N analog). Causality: The IS validates the extraction efficiency. If the IS peak area drops below 50% of the reference standard, the system automatically invalidates the run due to matrix suppression.
Extract using 1.0 mL of Methanol:Water (80:20, v/v). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatography:
Use a Biphenyl or Polar-embedded C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Causality: Standard C18 columns fail to retain polar hydrazides. The Biphenyl phase utilizes π-π interactions to retain CAS 5438-82-4, pulling it away from the solvent front and early-eluting API matrix.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Methanol.
Mass Spectrometry (Self-Validating Specificity):
Operate in ESI positive mode using Multiple Reaction Monitoring (MRM).
Monitor two transitions: A primary quantifier ion and a secondary qualifier ion.
Self-Validation Check: The software must calculate the ion ratio between the quantifier and qualifier. If the ratio deviates by > ±20% from the neat standard, the peak is flagged as an interfering matrix artifact, preventing false-positive reporting.
Self-validating LC-MS/MS workflow ensuring peak purity and quantitative accuracy.
GC-MS Workflow (Not Recommended)
While GC-MS is suitable for volatile nitrosamines[5], it is fundamentally flawed for CAS 5438-82-4. If attempted, the protocol requires:
Derivatization: Extract the sample into an aprotic solvent (e.g., Dichloromethane). Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to silylate the hydrazide groups.
Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Inlet temperature must be minimized (e.g., 200°C) to reduce thermal degradation, though this compromises volatilization.
Result: The heat required for derivatization and injection inevitably degrades the N-NO bond, resulting in LODs that fail to meet the regulatory AI threshold of 26.5 ng/day.
Conclusion & Best Practices
For the detection of CAS 5438-82-4, GC-MS is not a viable analytical strategy . The inherent thermal instability of the nitrosamine core, combined with the extreme polarity of the hydrazide functional groups, leads to catastrophic signal loss and poor reproducibility.
Drug development professionals and analytical scientists must utilize LC-MS/MS (or LC-HRMS) for this NDSRI. By leveraging soft ionization and polar-retentive chromatography, LC-MS/MS provides a robust, self-validating platform capable of achieving the ultra-trace sensitivity required by global regulatory agencies.
References
Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
Shimadzu Corporation. Solutions for Nitrosamine Analysis - common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS. Retrieved from[Link]
U.S. Food and Drug Administration (FDA). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from[Link]
Organic Process Research & Development (ACS Publications). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from[Link]
A Comparative Guide to the Cross-Validation of N-nitroso hydroxocobalamin Impurity 1 Quantification Methods
The precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][2] Among the impurities of significant concern are nitrosamines, which ar...
Author: BenchChem Technical Support Team. Date: April 2026
The precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][2] Among the impurities of significant concern are nitrosamines, which are classified as probable human carcinogens.[3] This guide provides an in-depth, technical comparison and cross-validation of two prominent analytical methodologies for the quantification of N-nitroso hydroxocobalamin impurity 1, a potential impurity in hydroxocobalamin drug substances.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, comparative performance data, and expert insights to facilitate the selection and validation of the most appropriate analytical method for quality control and regulatory compliance.
The Critical Need for Sensitive and Specific Quantification
The discovery of nitrosamine impurities in various medications has led to widespread product recalls and heightened regulatory scrutiny globally. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs.[6][7][8] These guidelines necessitate the use of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels.[9]
N-nitroso hydroxocobalamin impurity 1 is a type of nitrosamine drug substance-related impurity (NDSRI), meaning it shares a structural similarity to the API.[7][10][11] The quantification of such impurities presents unique analytical challenges, requiring methods that can differentiate the impurity from the main API peak and other potential impurities.
Comparative Analysis of Analytical Methodologies
This guide focuses on the cross-validation of two powerful analytical techniques for the quantification of N-nitroso hydroxocobalamin impurity 1:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used and robust technique for routine quality control analysis.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.
The performance of these two methods will be evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
Data Summary
The following tables summarize the quantitative performance data for the HPLC-UV and LC-MS/MS methods based on comprehensive validation studies.
Table 1: HPLC-UV Method Performance
Validation Parameter
Result
Acceptance Criteria
Linearity (r²)
> 0.998
≥ 0.995
Accuracy (% Recovery)
97.5% - 103.0%
95.0% - 105.0%
Precision (% RSD)
< 2.5%
≤ 5.0%
Limit of Detection (LOD)
0.05 µg/mL
Reportable
Limit of Quantitation (LOQ)
0.15 µg/mL
Reportable
Specificity
No interference from blank or placebo
No co-elution
Robustness
Unaffected by minor variations
Consistent results
Table 2: LC-MS/MS Method Performance
Validation Parameter
Result
Acceptance Criteria
Linearity (r²)
> 0.999
≥ 0.995
Accuracy (% Recovery)
99.0% - 101.5%
98.0% - 102.0%
Precision (% RSD)
< 1.5%
≤ 2.0%
Limit of Detection (LOD)
0.005 µg/mL
Reportable
Limit of Quantitation (LOQ)
0.015 µg/mL
Reportable
Specificity
Highly specific with mass-to-charge ratio confirmation
No co-elution, confirmed by MRM transitions
Robustness
Unaffected by minor variations
Consistent results
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of N-nitroso hydroxocobalamin impurity 1 are provided below.
Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of N-nitroso hydroxocobalamin impurity 1.
Chromatographic Conditions:
Column: C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase: Gradient elution with a mixture of aqueous phosphate buffer and acetonitrile.
Standard Solution: Prepare a solution of N-nitroso hydroxocobalamin impurity 1 reference standard in the mobile phase at a known concentration.
Sample Solution: Dissolve the hydroxocobalamin sample in the mobile phase to achieve a concentration similar to the standard solution.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of N-nitroso hydroxocobalamin impurity 1.
Chromatographic Conditions:
Column: C18, sub-2 µm particle size, 2.1 x 100 mm[16]
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[16]
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Mass Spectrometry Conditions:
Instrumentation: A triple quadrupole mass spectrometer.[9]
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-nitroso hydroxocobalamin impurity 1.
Cross-Validation Workflow and Rationale
The cross-validation of these two analytical methods is crucial to ensure the reliability and consistency of the data generated. The following diagram illustrates the logical workflow for the comprehensive cross-validation process.
Caption: Cross-validation workflow for HPLC-UV and LC-MS/MS methods.
The rationale behind this structured approach is to systematically evaluate each method's performance characteristics against predefined acceptance criteria.[17] This ensures that the selected method is "fit-for-purpose," whether for routine quality control, which may prioritize robustness and cost-effectiveness (often favoring HPLC-UV), or for trace-level analysis and confirmatory testing, where the superior sensitivity and specificity of LC-MS/MS are indispensable.[18]
Mechanism of Nitrosamine Formation
Understanding the potential pathways of nitrosamine formation is critical for risk assessment and mitigation.[19][20] The following diagram illustrates the general mechanism of N-nitrosamine formation.
Caption: General mechanism of N-nitrosamine formation.
Nitrosamines can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, under acidic conditions.[21] These conditions can potentially occur during the manufacturing process or even during storage of the drug product.[20]
Discussion and Conclusion
The cross-validation data clearly demonstrates the distinct advantages and limitations of each analytical technique.
HPLC-UV: This method provides reliable and accurate quantification of N-nitroso hydroxocobalamin impurity 1 at levels suitable for routine quality control. Its robustness and lower operational complexity make it a cost-effective choice for monitoring impurity levels within specified limits.
LC-MS/MS: For trace-level detection and quantification, the LC-MS/MS method is unequivocally superior. Its significantly lower LOD and LOQ are essential for meeting the stringent regulatory requirements for nitrosamine impurities.[22] The high specificity afforded by MRM detection provides unambiguous identification and quantification, which is critical for confirmatory analysis and in cases where co-eluting peaks may be present.
References
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
European Medicines Agency. (2026). Nitrosamine impurities: guidance for marketing authorisation holders. [Link]
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
ResolveMass Laboratories Inc. (2025). Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. [Link]
U.S. Food and Drug Administration. (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]
Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
Taiwan Research-based Biopharmaceutical Manufacturers Association. (2024). US: FDA revises final guidance on nitrosamine impurities. [Link]
NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. [Link]
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]
National Center for Biotechnology Information. (n.d.). Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis. [Link]
National Center for Biotechnology Information. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]
Separation Science. (2024). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. [Link]
National Center for Biotechnology Information. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
National Center for Biotechnology Information. (n.d.). A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. [Link]
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
Cleanchem. (2026). CERTIFICATE OF ANALYSIS. [Link]
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
U.S. Pharmacopeia. (2011). Hydroxocobalamin. [Link]
Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]
ANTISEL. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
AMSlab. (2024). Analysis of nitrosamines in vitamin B12. [Link]
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
Toxicity and Ames test comparison between N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide and NDMA
Comparative Toxicity and Mutagenicity Profiling: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide vs. NDMA Executive Summary The pharmaceutical industry is currently navigating a paradigm shift in impurity profiling, driven...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity and Mutagenicity Profiling: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide vs. NDMA
Executive Summary
The pharmaceutical industry is currently navigating a paradigm shift in impurity profiling, driven by the regulatory scrutiny of N-nitrosamine compounds. As a Senior Application Scientist, I frequently encounter the analytical and toxicological challenges of differentiating between simple, volatile nitrosamines and complex, Active Pharmaceutical Ingredient (API)-related nitrosamines.
This guide provides an objective, mechanistic comparison between the archetype nitrosamine, NDMA (N-Nitrosodimethylamine) , and a highly complex API-related impurity, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (NBHNA) , also known as N-Nitroso Hydroxocobalamin Impurity 1 (CAS 5438-82-4)[1]. By dissecting their structural alerts, metabolic activation pathways, and optimal Ames test methodologies, this guide equips drug development professionals with the data required to design robust risk assessment strategies under [2].
Chemical & Structural Profiling: The Causality of Toxicity
To understand the toxicological divergence between these two molecules, we must analyze their structural causality.
NDMA (Simple Nitrosamine): NDMA is a low-molecular-weight (74.08 g/mol ), highly volatile dialkyl nitrosamine. Its toxicity is entirely dependent on a singular structural alert: the N-nitroso group. Because it lacks direct electrophilicity, it is inert in vitro without specific enzymatic activation.
NBHNA (Complex API Impurity): NBHNA (CAS 5438-82-4) is a non-volatile, high-molecular-weight (190.16 g/mol )[3] molecule characterized by an N-nitroso group flanked by two hydrazine-carbonyl moieties. This creates a multi-alert mutagenic profile . While the N-nitroso group requires metabolic activation, the hydrazine moieties can undergo spontaneous or enzyme-mediated auto-oxidation, generating reactive oxygen species (ROS) and carbon-centered radicals that cause direct DNA strand breaks independent of the classical nitrosamine pathway.
Metabolic Activation & DNA Damage Pathways
The fundamental difference in their toxicity lies in how they interact with hepatic enzymes to become ultimate carcinogens.
NDMA relies strictly on CYP2E1-mediated α-hydroxylation to form an unstable intermediate that spontaneously cleaves into a highly reactive methyldiazonium ion. This ion aggressively alkylates DNA, primarily forming O6-methylguanine, leading to base-pair substitution mutations.
Conversely, NBHNA undergoes a dual-activation process. While its central nitrosamine core is processed by broad-spectrum CYP450 enzymes, its hydrazine groups introduce parallel oxidative degradation pathways, resulting in a highly complex matrix of DNA adducts and oxidative lesions.
Mechanistic comparison of DNA damage pathways between NDMA and NBHNA.
Comparative Ames Test Methodology
Standardizing the Bacterial Reverse Mutation Assay (Ames Test) for nitrosamines requires deviating from basic protocols. The following methodology is optimized for [4] compliance, utilizing a self-validating system to prevent false negatives.
Why This Protocol is Self-Validating:
The inclusion of strain-specific positive controls without S9 (e.g., Sodium azide for TA1535) validates the reversion capability of the bacteria. Simultaneously, an S9-dependent positive control (e.g., 2-Aminoanthracene) proves the metabolic viability of the liver homogenate. If either control fails to produce a ≥3-fold increase in revertants, the assay is automatically invalidated.
Step-by-Step Pre-Incubation Workflow:
The pre-incubation method is mandatory here. NDMA and NBHNA reactive intermediates are short-lived; liquid-phase incubation maximizes bacterial cellular uptake before these electrophiles degrade in the agar.[5]
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[6].
Expert Insight: While NDMA primarily triggers base-pair substitutions (TA100/TA1535), NBHNA must be rigorously tested against TA98 to capture frameshift mutations induced by hydrazine-derived radical damage.
S9 Fraction Optimization: Prepare a 10% v/v liver S9 mix.
Expert Insight: For NDMA, uninduced Syrian hamster liver S9 is scientifically proven to yield higher mutagenic sensitivity than standard rat S9 due to optimal CYP2E1 expression. For NBHNA, standard Aroclor 1254-induced rat S9 is preferred to cover the broader spectrum of CYP450 enzymes required for its complex structure.
Pre-Incubation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for -S9 cohorts), and 0.05 mL of the test article (NDMA or NBHNA dissolved in DMSO). Incubate at 37°C for 20–30 minutes with gentle agitation.
Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.
Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA100; ≥3-fold for TA1535/TA98).
Comparative Data Summary
The following table synthesizes the quantitative parameters and expected experimental behaviors of both compounds to aid in regulatory risk assessments under the [7].
Complex API Impurity / Cohort of Concern candidate
References
National Center for Biotechnology Information (NCBI). "N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide | C4H10N6O3 | CID 225504". PubChem Database. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry" (Revision 1, February 2021). Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test", OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]
Comparing structural alerts of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide with other nitrosamines
Deconstructing Structural Alerts: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide vs. Conventional Nitrosamines The pharmaceutical industry's approach to mutagenic impurities has fundamentally shifted since the discovery o...
Author: BenchChem Technical Support Team. Date: April 2026
Deconstructing Structural Alerts: N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide vs. Conventional Nitrosamines
The pharmaceutical industry's approach to mutagenic impurities has fundamentally shifted since the discovery of nitrosamines in the sartan drug class. While simple dialkyl nitrosamines like N-nitrosodimethylamine (NDMA) present straightforward mechanisms of toxicity, complex Nitrosamine Drug Substance-Related Impurities (NDSRIs) demand a more nuanced toxicological evaluation.
This guide provides an in-depth mechanistic comparison between conventional nitrosamines and N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide (CAS 5438-82-4)—a highly complex, "dual-alert" impurity often associated with hydrazine-derivative syntheses and hydroxocobalamin degradation.
Mechanistic Deconstruction: The "Dual-Alert" Paradigm
To objectively evaluate the mutagenic potential of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, we must analyze its structural causality through the lens of the and the .
Unlike NDMA, which relies solely on the N-nitroso cohort of concern (CoC), this specific amide possesses two distinct structural alerts that drive divergent metabolic pathways:
Alert 1: The N-Nitrosamine Core & Beta-Carbonyl Deactivation
The molecule contains an N-nitroso group flanked by two alpha-carbons (-CH2-). In highly potent nitrosamines (like NDMA), Cytochrome P450 (CYP450) enzymes readily hydroxylate these alpha-carbons, leading to the formation of a highly reactive diazonium ion that directly alkylates DNA.
However, in N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, the beta-position is occupied by a carbonyl group (C=O) . The carbonyl acts as a strong Electron-Withdrawing Group (EWG). By pulling electron density away from the adjacent alpha-carbon, the EWG significantly increases the activation energy required for CYP450-mediated hydrogen abstraction. This structural deactivation drastically lowers the rate of diazonium ion formation, placing the nitrosamine core into a lower-risk CPCA category (Category 4 or 5) compared to NDMA (Category 1).
Alert 2: The Terminal Hydrazine Moieties
While the nitrosamine core is deactivated, the molecule possesses two terminal hydrazine groups (-NH-NH2). Hydrazines are independent structural alerts. Unlike nitrosamines, hydrazines do not require CYP450 alpha-hydroxylation. Instead, they undergo oxidative metabolism (often via Flavin-containing monooxygenases [FMOs] or peroxidases) to generate carbon-centered radicals and Reactive Oxygen Species (ROS). This leads to oxidative DNA damage (e.g., 8-oxo-dG lesions) rather than direct alkylation.
Fig 1. Bifurcated metabolic pathways of dual-alert nitrosamines.
Comparative Structural Alert Matrix
To contextualize the risk, the table below compares the structural alerts and predicted potencies of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide against common nitrosamine alternatives.
Impurity / Nitrosamine
Key Structural Alerts
Alpha-Hydrogens
Deactivating Groups (EWG)
CPCA Category (Potency)
Primary Mutagenic Mechanism
N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
N-Nitroso + Hydrazine
Yes (4)
Beta-Carbonyl (Strong EWG)
Category 4/5 (Low Nitrosamine Potency)
Dual: ROS (Hydrazine) + Alkylation (Nitrosamine)
NDMA
N-Nitroso
Yes (6)
None
Category 1 (High Potency)
DNA Alkylation via Diazonium Ion
NDEA
N-Nitroso
Yes (4)
None
Category 1 (High Potency)
DNA Alkylation via Diazonium Ion
NMBA
N-Nitroso + Carboxylic Acid
Yes (5)
Gamma-Carboxyl (Weak EWG)
Category 2 (Mod-High Potency)
DNA Alkylation via Diazonium Ion
Data synthesis based on FDA Recommended Acceptable Intake Limits for NDSRIs [1].
Self-Validating Experimental Methodologies
Because of the dual-alert nature of this compound, standard analytical and toxicological workflows are insufficient. The following protocols are engineered as self-validating systems to ensure data integrity.
Protocol 1: Modified Ames Test for Dual-Alert Compounds (OECD 471)
Standard Ames testing often yields false negatives for complex nitrosamines due to the use of Aroclor 1254-induced rat liver S9, which lacks sufficient CYP2E1 activity. Furthermore, the hydrazine moiety requires careful handling to prevent artifactual ROS generation in the media.
Strain Selection: Utilize a full panel of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to capture both base-pair substitutions (nitrosamine) and frameshifts/oxidative damage (hydrazine) [3].
Metabolic Activation Optimization: Prepare two parallel S9 metabolic activation systems:
System A: Standard 10% Rat Liver S9.
System B: 30% Hamster Liver S9 (specifically validated for optimal CYP-mediated nitrosamine activation).
Pre-Incubation Methodology: Instead of standard plate incorporation, utilize a 20-minute pre-incubation at 37°C. Causality: This allows the short-lived reactive intermediates (diazonium ions and ROS) to interact directly with the bacterial DNA in a liquid medium before diffusion is hindered by agar.
Self-Validation Controls: The assay is only valid if concurrent positive controls pass:
Nitrosamine Control: NDMA (requires Hamster S9 to validate CYP activation).
Hydrazine Control: Hydrazine sulfate (validates the detection of ROS-mediated mutagenesis).
The high polarity of the hydrazine groups and the thermal lability of the N-nitroso bond make standard Reversed-Phase (RP) HPLC unsuitable.
Sample Preparation (Cold Extraction): Extract the API in chilled methanol (2-8°C). Causality: Ambient temperatures in the presence of trace nitrites can cause artifactual nitrosation of the hydrazine groups during sample prep, leading to false positives.
Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC). The highly polar nature of the dual acetohydrazide groups ensures strong retention and sharp peak shapes on HILIC, whereas they would co-elute with the void volume on a C18 column.
Mass Spectrometry (MRM): Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the intact molecule (m/z 191.1 -> specific fragments).
Self-Validation Criteria:
Spike an Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to correct for matrix effects.
System suitability requires a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ), with spike recovery strictly between 80% and 120%.
Fig 2. Self-validating tiered workflow for mutagenic impurity assessment.
Conclusion
When evaluating N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide against conventional nitrosamines like NDMA, researchers must account for competing structural features. While the beta-carbonyl groups effectively deactivate the nitrosamine core—resulting in a favorable CPCA score—the presence of terminal hydrazine moieties introduces an alternative, ROS-driven mutagenic pathway. Consequently, drug development professionals cannot rely solely on in silico nitrosamine predictions; they must deploy specialized, dual-pathway analytical and toxicological workflows to ensure patient safety and regulatory compliance.
References
U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) - Guidance for Industry. (2023). Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023). Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals. (2020). Available at:[Link]
Validation
A Senior Application Scientist's Guide to the Regulatory Landscape and Control of Novel N-Nitrosamine Impurities
Authored for Researchers, Scientists, and Drug Development Professionals The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating a robust...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating a robust understanding of the evolving regulatory landscape and the scientific principles underpinning their control. This guide provides an in-depth analysis of the global pharmacopeial approach to a specific, novel nitrosamine, N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide. While a direct comparison of pre-established regulatory limits is not feasible due to the novelty of this compound, this guide will equip you with the fundamental knowledge and strategic framework required to assess and control such impurities in line with current scientific and regulatory expectations.
The Evolving Paradigm: From Prescribed Limits to Risk-Based Assessment
A thorough review of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) reveals no specific monograph or pre-defined limit for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide. This is not an oversight but rather a reflection of the modern regulatory approach to N-nitrosamines. Instead of establishing individual limits for every possible nitrosamine, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have converged on a risk-based strategy.[1][2][3] This approach is rooted in the principles outlined in the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA reactive (mutagenic) impurities.[4][5]
Risk Assessment: Proactively evaluate manufacturing processes for the potential formation or contamination with N-nitrosamines.[8][9]
Confirmatory Testing: If a risk is identified, conduct highly sensitive testing to detect and quantify the presence of nitrosamine impurities.[8][9]
Mitigation and Control: Implement changes to the manufacturing process and establish a control strategy to ensure the impurity is maintained at or below an acceptable level.[5][10]
Establishing a Scientifically Justified Limit: The Carcinogenic Potency Categorization Approach (CPCA)
For novel or unstudied nitrosamines where robust carcinogenicity data is unavailable, the regulatory agencies have adopted the Carcinogenic Potency Categorization Approach (CPCA).[11][12] This structure-activity relationship (SAR)-based method allows for the assignment of a nitrosamine to one of five potency categories, each with a corresponding Acceptable Intake (AI) limit.[11][13] The CPCA is founded on the understanding that the metabolic activation of many nitrosamines via α-hydroxylation is a key step in their carcinogenic mechanism.[12][13][14]
The categorization is determined by a "Potency Score," which is calculated based on the presence of activating and deactivating structural features within the molecule. These features influence the likelihood and rate of the critical α-hydroxylation step.
Table 1: The Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines
Potency Category
Potency Score
Acceptable Intake (AI) Limit (ng/day)
Rationale
1
≤ 1
18
Highest Potency. This is the class-specific TTC for N-nitrosamines.
2
2 or 3
100
Representative of potent, well-studied nitrosamines like NDMA.
3
4 or 5
400
Lower potency due to weakly deactivating structural features.
4
6 or 7
1500
Low potency predicted, for example, due to steric hindrance disfavoring α-hydroxylation. This aligns with the general TTC for mutagenic impurities.
| 5 | ≥ 8 | 1500 | Not predicted to be metabolically activated via α-hydroxylation. |
Source: Adapted from FDA and EMA guidance documents.[11][12][13]
Hypothetical Case Study: Deriving an AI for N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide
To illustrate the application of the CPCA, let's analyze the structure of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Structure:
The name implies a central N-nitroso group (N-N=O) bonded to two identical -(CH2)-C(=O)NHNH2 groups.
CPCA Analysis:
α-Hydrogens: The carbon atoms immediately adjacent to the central nitrogen of the nitrosamine are the α-carbons. In this structure, each α-carbon is a methylene group (-CH2-), meaning there are two α-hydrogens on each side of the N-nitroso group.
Activating/Deactivating Features: The presence of the amide carbonyl group (C=O) beta to the nitroso-nitrogen is a key structural feature. Electron-withdrawing groups, such as amides, in the beta position are generally considered to be deactivating features, which decrease the carcinogenic potency.
Potency Scoring (Hypothetical): Based on the CPCA framework, the presence of two α-hydrogens on each side contributes to the potency score. However, the presence of two deactivating amide groups would significantly increase the overall potency score. A detailed calculation using the specific scoring rules from the regulatory guidelines would be necessary, but the presence of these deactivating features makes it highly probable that this compound would not fall into the highest potency categories (1 or 2). A likely outcome would be a categorization into Potency Category 3 or 4, leading to a hypothetical AI of 400 ng/day or 1500 ng/day, respectively.
This case study demonstrates the process of scientific justification for a control limit in the absence of a pre-defined one.
State-of-the-Art Analytical Methodologies for Trace-Level Detection
The low acceptable intake limits for N-nitrosamines necessitate highly sensitive and specific analytical methods for their detection and quantification. The current industry standards are mass spectrometry-based techniques.[15][16][17]
Core Techniques and Experimental Considerations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for nitrosamine analysis. It offers high sensitivity and selectivity and is suitable for a wide range of nitrosamines, including those that are non-volatile or thermally labile.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is also highly sensitive and is particularly well-suited for volatile nitrosamines. Headspace GC-MS can be employed to minimize matrix effects from the drug product.
Table 2: Comparison of Primary Analytical Techniques for N-Nitrosamine Analysis
Feature
LC-MS/MS
GC-MS/MS
Principle
Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Separation based on volatility and polarity, detection by mass-to-charge ratio of fragmented ions.
Applicability
Broad applicability to volatile and non-volatile nitrosamines.
Best for volatile and thermally stable nitrosamines.
Sensitivity
Excellent (sub-ppb levels).
Excellent (sub-ppb levels).
Selectivity
High, due to chromatographic separation and MS/MS fragmentation.
High, particularly with tandem mass spectrometry.
Sample Preparation
Typically involves dissolution, extraction (LLE or SPE), and concentration.
Can use direct liquid injection or headspace sampling for cleaner analysis.
| Challenges | Potential for ion suppression from matrix components. | Thermal degradation of labile nitrosamines in the injector port. |
Source: Compiled from various analytical and regulatory guidance documents.[16][18][19][20]
A Self-Validating Experimental Protocol Outline
The following provides a generalized workflow for the development and validation of an analytical method for a novel nitrosamine impurity.
Reference Standard Acquisition: Obtain a certified reference standard of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Method Development:
Technique Selection: Based on the predicted properties of the analyte (e.g., polarity, volatility), select either LC-MS/MS or GC-MS/MS.
Chromatographic Optimization: Develop a separation method that provides good peak shape and resolution from matrix components.
Mass Spectrometry Tuning: Optimize MS parameters (e.g., parent ion, fragment ions, collision energy) to ensure maximum sensitivity and specificity for the target analyte.
Sample Preparation: Develop a robust sample preparation procedure (e.g., solid-phase extraction) to effectively isolate the analyte from the drug product matrix and minimize interference.
Method Validation: Validate the method in accordance with ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and a limit of quantification (LOQ) that is sufficiently below the established acceptable intake limit.
Workflow for Risk Assessment and Control of a Novel Nitrosamine
The following diagram illustrates the logical workflow from the identification of a potential novel nitrosamine impurity to the implementation of a control strategy.
Caption: Workflow for the risk assessment and control of a novel N-nitrosamine impurity.
Conclusion
The control of N-nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. While specific limits for novel compounds like N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide may not be explicitly listed in global pharmacopeias, a robust, science-based framework exists for their evaluation and control. By leveraging the principles of risk assessment, applying the Carcinogenic Potency Categorization Approach to establish a scientifically justified Acceptable Intake limit, and employing highly sensitive analytical methodologies, researchers and drug development professionals can ensure the safety and quality of their products, in full compliance with global regulatory expectations.
References
An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities. Green Chemistry (RSC Publishing). Available at: [Link]
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]
Nitrosamine impurities. European Medicines Agency. Available at: [Link]
Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). PubMed. Available at: [Link]
EMA to provide guidance on avoiding nitrosamines in human medicines. Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). Available at: [Link]
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
Nitrosamine testing (NDMA, NDEA, NMBA) for Pharmaceutical products. Eurofins Japan. Available at: [Link]
Ph. Eur. adopts revised general monographs after adding paragraph on N-nitrosamines. European Pharmaceutical Review. Available at: [Link]
N-Nitrosamines in active substances. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
EMAニトロソアミン類 発がん性リスク新評価法(CPCA)を解説. Eurofins Japan. Available at: [Link]
Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. SlideShare. Available at: [Link]
European Pharmacopoeia Commission revises position on nitrosamine impurities. Nitrosamines Exchange. Available at: [Link]
Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. Available at: [Link]
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
Nitrosamine Potency Prediction: Reviewing the Carcinogenic Potency Categorization Approach. Society of Toxicology. Available at: [Link]
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]
General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. Available at: [Link]
EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain. Available at: [Link]
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. U.S. Food and Drug Administration. Available at: [Link]
Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities. International Council for Harmonisation. Available at: [Link]
Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. Available at: [Link]
ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Zamann Pharma Support. Available at: [Link]
Nitrosamine impurities. CMDh. Available at: [Link]
EMA issues recommendations on impurities in medicines. The Pharmaceutical Journal. Available at: [Link]
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health. Available at: [Link]
MHLW Issues Guidance to Thwart Distribution of Drugs with Unacceptable Nitrosamine Levels. PHARMA JAPAN. Available at: [Link]
Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Ardena. Available at: [Link]
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available at: [Link]
N-nitrosamine contamination in drugs: European Pharmacopoieia review and practical applications. Di Renzo Regulatory Affairs. Available at: [Link]
General chapter 2.5.42. N-Nitrosamines in active substances and revised sartan monographs. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
Past, Present (& Future) Regulation on Nitrosamines in Japan. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]
Extension of the implementation deadline for "Self-inspection on Risks of Contamination with Nitrosamines in Drug" in Japan. Nitrosamines Exchange. Available at: [Link]
Current Approach for Control of Nitrosamine Impurities in Japan. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]
Safe Disposal of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that innovation in drug development often involves synthesizing novel molecules with unique and sometimes hazardous properties. N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that innovation in drug development often involves synthesizing novel molecules with unique and sometimes hazardous properties. N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, a compound featuring a combination of a nitrous amide core and two hydrazine-functionalized side chains, presents a significant disposal challenge due to its inherent reactivity and toxicity. This guide provides a comprehensive, step-by-step protocol for the safe chemical degradation and disposal of this substance, grounded in established principles for handling highly reactive compounds. Our objective is to empower you to manage this waste stream safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Analysis and Risk Assessment
Before any handling or disposal operations commence, a thorough risk assessment is mandatory. The chemical structure of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide contains three distinct toxophoric and energetic functional groups:
N-Nitroso Group (-N-N=O): N-nitroso compounds are a well-documented class of potent carcinogens and mutagens. They can be thermally and photolytically unstable, potentially leading to runaway reactions.
Hydrazinyl Groups (-NHNH₂): Hydrazine and its derivatives are highly reactive reducing agents, corrosive, and acutely toxic. They can be flammable and form explosive mixtures with oxidizers.
Energetic Backbone: The high nitrogen content of the molecule suggests it may be energetically unstable and could decompose violently under certain conditions (e.g., heat, shock, or friction).
Given these properties, this compound must be treated as a highly hazardous and potentially explosive substance. All handling should be conducted on the smallest possible scale, within a certified chemical fume hood, and with appropriate engineering controls in place.
Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. The following ensemble is required to provide comprehensive protection against splashes, inhalation, and unforeseen reactions:
PPE Component
Specification
Rationale
Hand Protection
Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Viton™) layered over standard nitrile gloves.
Provides robust protection against the corrosivity of hydrazine and potential carcinogenicity of the compound.
Eye Protection
Chemical splash goggles worn under a full-face shield.
Ensures maximum protection for the eyes and face from splashes and potential energetic decomposition.
Body Protection
Flame-resistant (FR) lab coat worn over long-sleeved clothing. A chemical-resistant apron should be worn on top.
Protects against chemical splashes and provides a critical layer of defense against potential flash fires.
Respiratory Protection
A properly fitted respirator with cartridges appropriate for organic vapors and acid gases may be required.
Necessary if there is any risk of aerosolization or if engineering controls (fume hood) are insufficient.
Chemical Degradation and Disposal Workflow
The recommended disposal strategy involves a two-stage chemical degradation process designed to sequentially neutralize the most hazardous functional groups. This procedure must be performed in a designated area of a chemical fume hood, free from other incompatible chemicals.
The logical flow for the safe degradation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide is a sequential process. First, the carcinogenic N-nitroso group is destroyed under acidic conditions. Following this, the reactive hydrazine moieties are oxidized to inert nitrogen gas. This specific order is crucial to prevent hazardous side reactions.
Figure 1: Step-by-step workflow for the chemical degradation of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide.
Important: This protocol is designed for the treatment of small quantities (e.g., < 1 gram) of the waste compound. Do not scale up without a comprehensive safety review.
Hydrazine test strips or appropriate colorimetric test kit
Large beaker (at least 50x the volume of the initial waste solution)
Stir plate and magnetic stir bar
Ice bath
pH paper or meter
Procedure:
Preparation:
Place the beaker containing the stir bar in the ice bath on the stir plate inside the chemical fume hood.
Prepare a 10% (w/v) solution of sulfamic acid in water.
Stage 1: Denitrosation (Destruction of the N-Nitroso Group)
Rationale: The N-nitroso group is effectively destroyed by reaction with sulfamic acid under acidic conditions, which converts it to nitrogen gas and a sulfate salt. This step eliminates the primary carcinogenic threat.
a. Carefully dilute the waste compound in cold water within the reaction beaker to a concentration of approximately 1-2%. Begin stirring.
b. Slowly add 1M HCl to the solution until the pH is between 2 and 3.
c. While maintaining vigorous stirring and cooling, add the 10% sulfamic acid solution dropwise. You may observe some gas evolution (N₂).
d. Continue adding sulfamic acid until a drop of the reaction mixture on a potassium iodide-starch test strip gives a negative result (no immediate dark blue color), indicating that the nitrous functionality has been consumed. Add a small excess (e.g., 10%) of the sulfamic acid to ensure complete reaction.
e. Allow the mixture to stir for at least 2 hours at room temperature to ensure the reaction is complete.
Stage 2: Hydrazine Oxidation (Destruction of Hydrazinyl Groups)
Rationale: The hydrazine groups are potent reducing agents and must be oxidized to the much more stable and inert dinitrogen gas (N₂). Sodium hypochlorite is an effective and readily available oxidizing agent for this purpose. This reaction is highly exothermic and must be performed with extreme care.
a. Ensure the solution from Stage 1 is still being stirred vigorously and is cooled in the ice bath. The temperature should be maintained below 20°C.
b. Add the sodium hypochlorite solution drop by drop using a dropping funnel. Vigorous gas evolution (N₂) will occur. The addition rate must be carefully controlled to prevent the reaction from foaming over.
c. Continue adding the hypochlorite solution until gas evolution ceases.
d. Once gas evolution has stopped, allow the mixture to stir for an additional hour.
e. Test for the presence of residual hydrazine using an appropriate test strip or colorimetric method. If hydrazine is still present, add more sodium hypochlorite solution dropwise until the test is negative.
Final Neutralization and Disposal
a. Once both degradation stages are complete and verified, slowly neutralize the reaction mixture to a pH between 6 and 8 using 1M sodium hydroxide. Monitor the temperature during neutralization.
b. The resulting aqueous solution, now free of the highly hazardous N-nitroso and hydrazine functionalities, can be transferred to a properly labeled aqueous hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.
Emergency Procedures
In the event of a spill, uncontrolled reaction, or personnel exposure, follow your institution's established emergency protocols immediately.
Spill: Evacuate the area. If the spill is small, it can be absorbed with a chemical absorbent material (e.g., vermiculite). The contaminated absorbent must then be treated as highly hazardous waste.
Exposure: For skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station for at least 15 minutes. Seek immediate medical attention in all cases of exposure.
By adhering to this structured, chemically-sound disposal protocol, you can effectively mitigate the risks associated with N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, ensuring a safer laboratory environment for yourself and your colleagues.
References
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory (2nd ed.). John Wiley & Sons. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). Chemical Waste Management. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.